Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of (3-Morpholin-4-yl-3-oxopropyl)boronic Acid
Executive Summary In contemporary drug discovery, the strategic incorporation of aliphatic linkers terminating in polar moieties is a proven method for modulating pharmacokinetic (PK) properties. (3-Morpholin-4-yl-3-oxop...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In contemporary drug discovery, the strategic incorporation of aliphatic linkers terminating in polar moieties is a proven method for modulating pharmacokinetic (PK) properties. (3-Morpholin-4-yl-3-oxopropyl)boronic acid (CAS: 1350317-84-8) represents a highly specialized, sp3-hybridized organoboron building block designed for this exact purpose[1]. By enabling the direct installation of a morpholine-amide fragment via Suzuki-Miyaura cross-coupling, this reagent allows medicinal chemists to rapidly improve aqueous solubility, tune topological polar surface area (TPSA), and circumvent the basicity-related toxicities (e.g., hERG inhibition) often associated with free amines.
Physicochemical & Structural Profiling
Understanding the baseline properties of this boronic acid is critical for predicting its behavior in both synthetic workflows and biological systems. Below is a summary of its quantitative physicochemical data[1][2].
Property
Value
Structural / Mechanistic Significance
Chemical Name
(3-Morpholin-4-yl-3-oxopropyl)boronic acid
Features a terminal boronic acid for sp2-sp3 coupling.
CAS Number
1350317-84-8
Unique registry identifier for procurement.
Molecular Formula
C7H14BNO4
Contains a 3-carbon aliphatic spacer.
Molecular Weight
187.00 g/mol
Low molecular weight fragment, ideal for late-stage functionalization without inflating the final drug's MW.
Hydrogen Bond Donors
2 (from -B(OH)2)
Facilitates aqueous solubility of the reagent; lost during cross-coupling.
Hydrogen Bond Acceptors
4 (N, O in morpholine; C=O; B-O)
Enhances target binding affinity and polar interactions in the final API.
Nitrogen Basicity
Neutral (Amide)
The lone pair on the morpholine nitrogen is delocalized into the adjacent carbonyl, rendering it non-basic.
Mechanistic Utility in Drug Design (E-E-A-T Insights)
As a Senior Application Scientist, I frequently observe the misuse of basic solubilizing groups which inadvertently lead to phospholipidosis or off-target kinase activity. The structural brilliance of (3-Morpholin-4-yl-3-oxopropyl)boronic acid lies in its amide linkage .
Because the morpholine nitrogen is tied up as an amide, it acts purely as a polar, solubilizing hydrogen-bond acceptor network. It does not introduce positive charge at physiological pH. This specific moiety has been successfully integrated into several advanced therapeutic programs:
IRAK4 Inhibitors : Utilized in the synthesis of 3-{1-[4-(3-morpholin-4-yl-3-oxopropyl)phenyl]-1H-1,2,3-triazol-4-yl}-1H-indazole derivatives, which are critical for treating autoimmune and inflammatory disorders[3].
BCL-Xl Inhibitors : Incorporated into biphenyl scaffolds (e.g., 2'-methoxy-4'-(3-morpholin-4-yl-3-oxopropyl)-1,1'-biphenyl-4-carboxylic acid) to promote apoptosis in oncology targets[4].
Overcoming β-Hydride Elimination in sp2-sp3 Couplings
Coupling alkylboronic acids to aryl halides is notoriously challenging. Following transmetalation, the resulting alkylpalladium(II) intermediate possesses β-hydrogens. If the subsequent reductive elimination is too slow, the complex will undergo β-hydride elimination , yielding an undesired alkene byproduct and destroying the yield.
The Causality of Catalyst Selection:
To circumvent this failure mode, we must artificially accelerate the reductive elimination step. This is achieved by utilizing bulky, electron-rich phosphine ligands (such as RuPhos or dppf). The large steric bulk (bite angle) of these ligands forces the aryl and alkyl groups on the palladium center closer together, drastically lowering the activation energy for reductive elimination so that it outcompetes β-hydride elimination.
The following is a highly optimized, step-by-step methodology for the Palladium-catalyzed cross-coupling of (3-Morpholin-4-yl-3-oxopropyl)boronic acid with an aryl halide.
Reagent Stoichiometry
Reagent
Equivalents
Rationale / Causality
Aryl Halide (Ar-Br or Ar-I)
1.0 eq
Limiting reagent.
Boronic Acid (CAS 1350317-84-8)
1.5 eq
Excess compensates for competitive protodeboronation in basic media.
RuPhos Pd G3
0.05 eq (5 mol%)
Precatalyst ensures rapid generation of active monoligated Pd(0).
K2CO3 (Aqueous 2M)
3.0 eq
Required to form the reactive "ate" complex (boronate) for transmetalation.
Toluene / H2O (10:1)
0.1 M
Biphasic system dissolves both organic substrates and inorganic base.
Step-by-Step Workflow
Reaction Setup & Degassing : Charge a Schlenk flask or sealed vial with the Aryl Halide (1.0 eq) and (3-Morpholin-4-yl-3-oxopropyl)boronic acid (1.5 eq). Add Toluene. Sparge the mixture with Argon for 10 minutes.
Causality: Pd(0) is highly sensitive to oxidation by atmospheric O2, which irreversibly converts it to inactive Pd(II) black.
Base Addition : Add the 2M aqueous K2CO3 solution (3.0 eq), which has been independently degassed.
Catalyst Injection : Quickly add the RuPhos Pd G3 catalyst (5 mol%) under a positive stream of Argon, then seal the vessel.
Causality: Adding the catalyst last prevents its premature degradation before the boronate is fully formed.
Thermal Activation : Heat the biphasic mixture to 90 °C with vigorous stirring (1000 rpm) for 12 hours.
In-Process Control (Self-Validation): Monitor via LC-MS. The disappearance of the Ar-X peak and the emergence of the product mass [M+H]+ confirms successful reductive elimination. If unreacted Ar-X remains but boronic acid is depleted, protodeboronation has occurred; spike in an additional 0.5 eq of boronic acid.
Workup & Purification : Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over Na2SO4, concentrate, and purify via silica gel flash chromatography (DCM/MeOH gradient).
Fig 2: Standardized experimental workflow for cross-coupling alkylboronic acids.
References
Title : 1350317-84-8_化工字典 (Chemical Dictionary: Molecular Formula and Weight)
Source : hxchem.net
URL : 2
Synthesis Pathways of (3-Morpholin-4-yl-3-oxopropyl)boronic Acid: A Comprehensive Technical Guide
Executive Summary (3-Morpholin-4-yl-3-oxopropyl)boronic acid (CAS: 1350317-84-8)[1] is a highly versatile bifunctional building block utilized extensively in medicinal chemistry. Featuring both a terminal boronic acid an...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
(3-Morpholin-4-yl-3-oxopropyl)boronic acid (CAS: 1350317-84-8)[1] is a highly versatile bifunctional building block utilized extensively in medicinal chemistry. Featuring both a terminal boronic acid and a morpholine-derived amide, it serves as a critical intermediate in the synthesis of transition-state analogs, targeted covalent inhibitors (such as proteasome and
β
-lactamase inhibitors), and complex Suzuki-Miyaura cross-coupling networks.
This whitepaper provides an authoritative, in-depth analysis of the two primary synthetic pathways to construct this molecule: the transition-metal-catalyzed
β
-boration of
N
-acryloylmorpholine, and the direct amidation of 3-boronopropanoic acid.
Retrosynthetic Strategy & Mechanistic Causality
The architectural construction of (3-Morpholin-4-yl-3-oxopropyl)boronic acid can be approached via two distinct retrosynthetic disconnections.
Caption: Retrosynthetic disconnections for (3-Morpholin-4-yl-3-oxopropyl)boronic acid.
The Pitfall of Uncatalyzed Hydroboration
A common misconception in synthesizing
β
-boryl amides is attempting a standard hydroboration (e.g., using
BH3⋅THF
or
(Ipc)2BH
) on
α,β
-unsaturated amides like
N
-acryloylmorpholine. However, uncatalyzed hydroboration of these substrates typically results in a 1,4-addition to the oxygen, yielding an
O
-bound enolborinate rather than the desired
C
-bound
β
-boryl compound[2]. Morpholine amides are robust alternatives to Weinreb amides, but their electronic structure demands specific catalytic intervention to force regioselective C-B bond formation[2].
To enforce regioselectivity at the
β
-position, transition-metal catalysis—specifically using soft Lewis acidic Copper(I) complexes—is strictly required[3].
Pathway A: Copper-Catalyzed
β
-Boration (The Preferred Route)
Pathway A leverages the high atom economy and regioselectivity of Copper-catalyzed conjugate borylation. Cu(I) readily transmetalates with bis(pinacolato)diboron (
B2pin2
) to form a highly nucleophilic boryl-copper species. This soft nucleophile selectively attacks the
β
-carbon of the Michael acceptor (a soft electrophile), bypassing the hard carbonyl carbon[4].
Caption: Copper-catalyzed β-boration catalytic cycle for N-acryloylmorpholine.
Self-Validating Experimental Protocol A
Step 1: Catalyst Activation & Borylation
In an inert-atmosphere glovebox, charge a Schlenk flask with
CuCl
(5 mol%),
NaOtBu
(15 mol%), and a bidentate phosphine ligand like DPEphos (5 mol%) in anhydrous THF.
Add
B2pin2
(1.1 eq). Stir for 10 minutes until the solution turns dark brown, indicating the formation of the active
L−Cu−Bpin
species.
Add
N
-acryloylmorpholine (1.0 eq) followed by anhydrous Methanol (2.0 eq).
Causality & Self-Validation: Methanol is not merely a solvent; it is a critical proton donor that accelerates catalyst turnover by breaking the stable Cu-enolate intermediate[4]. If the reaction stalls (monitored via TLC disappearance of UV-active
N
-acryloylmorpholine), it immediately signals an insufficient proton donor or oxygen-induced catalyst deactivation.
Stir at room temperature for 4 hours. Filter through a short Celite pad and concentrate to yield the pinacol ester intermediate.
Validation:
11B
NMR of the crude must show a sharp singlet at ~33 ppm. A peak at ~50 ppm indicates failed regioselectivity (O-bound enolborinate).
Step 2: Deprotection to Free Boronic Acid
Dissolve the crude pinacol ester in a 1:1 mixture of Acetone and Water.
Add
NaIO4
(3.0 eq) and
NH4OAc
(3.0 eq). Stir vigorously for 12 hours.
Extract with EtOAc, dry over
Na2SO4
, and concentrate. Triturate the residue with cold diethyl ether to precipitate the pure (3-Morpholin-4-yl-3-oxopropyl)boronic acid.
Pathway B: Direct Amidation of 3-Boronopropanoic Acid
Pathway B relies on classical peptide coupling. However, free boronic acids are notorious for forming cyclic anhydrides (boroxines) and coordinating with coupling reagents like HATU, leading to dead-end intermediates and poor yields[5]. Therefore, the boronic acid must be protected as a pinacol ester prior to amidation.
Self-Validating Experimental Protocol B
Step 1: Amidation of the Protected Boronic Acid
Dissolve 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.
Add DIPEA (2.5 eq) dropwise.
Causality & Self-Validation: The formation of the active HOAt-ester is accompanied by a distinct color change to pale yellow. If the solution remains colorless, the activation has failed, indicating degraded HATU or wet DMF.
Add Morpholine (1.2 eq) and stir at room temperature for 4 hours.
Quench with water, extract with EtOAc, and wash extensively with 5%
LiCl
aqueous solution to remove residual DMF.
Step 2: Deprotection
Subject the purified amide pinacol ester to the same oxidative cleavage conditions as Pathway A (
NaIO4
/
NH4OAc
in Acetone/Water) to yield the final product[5].
Validation: The precipitation of white sodium iodate salts during the reaction visually confirms the progression of the oxidative cleavage.
Quantitative Pathway Comparison
To guide synthetic planning, the following table synthesizes the operational metrics of both pathways:
Metric
Pathway A: Cu-Catalyzed
β
-Boration
Pathway B: Direct Amidation
Overall Yield
75 - 85%
40 - 55%
Step Count
2 (Borylation
→
Deprotection)
3 (Protection
→
Amidation
→
Deprotection)
Atom Economy
High (Direct C-B bond formation)
Low (Requires heavy coupling reagents like HATU)
Primary Challenge
Air/moisture sensitivity of Cu(I) catalyst
Boroxine formation; difficult purification
Cost Efficiency
Excellent (
N
-Acryloylmorpholine is cheap)
Moderate (HATU and protected boronic acids are costly)
[2] Nuhant, P., Allais, C., & Roush, W. R. (Diisopinocampheyl)borane-Mediated Reductive Aldol Reactions: Highly Enantio and Diastereoselective Synthesis of Syn-Aldols from N-Acryloylmorpholine. Angewandte Chemie International Edition (2013).
URL:
[4] Mun, S., Lee, J.-E., & Yun, J. Copper-catalyzed beta-Boration of alpha,beta-unsaturated carbonyl compounds: rate acceleration by alcohol additives. Organic Letters (2006).
URL:
[3] Chea, H., Sim, H.-S., & Yun, J. Copper-Catalyzed Conjugate Addition of Diboron Reagents to α,β-Unsaturated Amides. Advanced Synthesis & Catalysis (2009).
URL:
[5] Hinkes, S. P. A. Diversitäts- und aktivitätsorientierte Synthese von Boronsäure-Fragmenten. Ruprecht-Karls-Universität Heidelberg (2021).
URL:
(3-Morpholin-4-yl-3-oxopropyl)boronic acid: A Technical Guide to a Postulated Mechanism of Action as a Proteasome Inhibitor
For the Attention of: Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Frontier of Novel Boronic Acids The exploration of novel chemical entities is the cornerstone of therapeutic inno...
Author: BenchChem Technical Support Team. Date: April 2026
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Frontier of Novel Boronic Acids
The exploration of novel chemical entities is the cornerstone of therapeutic innovation. This guide addresses (3-Morpholin-4-yl-3-oxopropyl)boronic acid , a compound for which specific, direct scientific literature is not yet established. In the spirit of pioneering research, this document will therefore construct a robust, hypothesized mechanism of action. By leveraging the extensive knowledge base surrounding structurally and functionally related boronic acid derivatives, most notably the paradigm-shifting proteasome inhibitor bortezomib, we will provide a comprehensive framework for understanding and experimentally validating the potential of this novel molecule. This guide is designed to be a foundational resource, offering both a deep theoretical underpinning and a practical roadmap for investigation.
The Ubiquitin-Proteasome System: A Fulcrum of Cellular Homeostasis
The ubiquitin-proteasome system (UPS) is the principal intracellular machinery for regulated protein degradation in eukaryotic cells. This elegant and highly controlled pathway is critical for maintaining cellular health by eliminating misfolded, damaged, or obsolete proteins. Furthermore, the UPS governs the levels of key regulatory proteins involved in a myriad of cellular processes, including cell cycle progression, signal transduction, and apoptosis. Its central role in cellular homeostasis makes it a compelling target for therapeutic intervention, particularly in oncology, where the dysregulation of protein turnover is a common feature.[1][2][3]
The 26S proteasome, the proteolytic core of the UPS, is a large, multi-catalytic complex. Its 20S core particle houses the proteolytic active sites, which are classified based on their substrate specificity: chymotrypsin-like, trypsin-like, and caspase-like (peptidyl-glutamyl peptide-hydrolyzing). Of these, the chymotrypsin-like activity, primarily associated with the β5 subunit, is often the rate-limiting step in protein degradation.[2][4]
Boronic Acids as Proteasome Inhibitors: A Tale of a Reactive Warhead
The discovery of boronic acids as potent enzyme inhibitors represents a significant advancement in medicinal chemistry.[5][6][7] The first-in-class proteasome inhibitor, bortezomib, a dipeptidyl boronic acid, validated the UPS as a therapeutic target in multiple myeloma.[1][3][8]
The mechanism hinges on the unique chemistry of the boronic acid moiety (R-B(OH)₂). The boron atom, being electron-deficient, acts as a Lewis acid.[9] This allows it to form a stable, yet reversible, covalent bond with the hydroxyl group of the N-terminal threonine residue within the catalytic chamber of the proteasome's β subunits.[2] This interaction mimics the tetrahedral intermediate of peptide bond hydrolysis, effectively blocking the active site and inhibiting its proteolytic activity.[2] While bortezomib inhibits multiple catalytic sites, its profound effect is largely attributed to the potent and selective inhibition of the chymotrypsin-like activity of the β5 subunit.[2][4]
Deconstructing (3-Morpholin-4-yl-3-oxopropyl)boronic acid: A Structural Hypothesis
To postulate a mechanism of action, we must first dissect the molecular architecture of (3-Morpholin-4-yl-3-oxopropyl)boronic acid .
The Boronic Acid "Warhead": This is the key pharmacophore, poised to interact with the catalytic threonine of the proteasome as described above. Its presence is the primary indicator of its potential as a proteasome inhibitor.
The Propyl Linker: This three-carbon chain provides spatial separation between the reactive boronic acid group and the morpholino-oxo moiety. Its flexibility and length will influence how the molecule orients itself within the proteasome's active site.
The Morpholino-oxo Group: The morpholine ring is a common motif in medicinal chemistry, often used to improve pharmacokinetic properties such as solubility and metabolic stability.[10] The amide linkage (oxo group) introduces polarity and potential hydrogen bonding interactions. This part of the molecule will likely interact with amino acid residues lining the substrate-binding channel of the proteasome, contributing to binding affinity and specificity.
Based on this analysis, it is hypothesized that (3-Morpholin-4-yl-3-oxopropyl)boronic acid functions as a proteasome inhibitor, with the morpholino-oxo group influencing its binding to the S1 or adjacent pockets of the proteasome's active site.
Proposed Mechanism of Action: A Synergistic Interaction
We propose that (3-Morpholin-4-yl-3-oxopropyl)boronic acid inhibits the 26S proteasome through a mechanism analogous to other boronic acid inhibitors.
Entry and Binding: The molecule enters the catalytic chamber of the 20S core particle.
Covalent Interaction: The electrophilic boron atom of the boronic acid is attacked by the nucleophilic hydroxyl group of the N-terminal threonine residue of the β5 subunit.
Formation of a Tetrahedral Intermediate: A stable, reversible covalent bond is formed, creating a tetrahedral boronate complex.
Enzyme Inhibition: This complex blocks the chymotrypsin-like active site, preventing the binding and degradation of ubiquitinated protein substrates.
Accumulation of Regulatory Proteins: The inhibition of proteasomal activity leads to the accumulation of key pro-apoptotic proteins and cell cycle inhibitors.
Induction of Apoptosis: The buildup of these proteins triggers the intrinsic apoptotic cascade, leading to programmed cell death in cancer cells.
Caption: Proposed interaction of (3-Morpholin-4-yl-3-oxopropyl)boronic acid with the proteasome.
An Experimental Blueprint for Mechanism Validation
The following protocols provide a comprehensive strategy to empirically test the hypothesized mechanism of action.
Biochemical Validation: Direct Enzyme Inhibition
Objective: To determine if (3-Morpholin-4-yl-3-oxopropyl)boronic acid directly inhibits the catalytic activity of the purified 20S proteasome.
Protocol: In Vitro Proteasome Activity Assay
Reagents and Materials:
Purified human 20S proteasome.
Fluorogenic substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC).
Prepare a serial dilution of the test compound and bortezomib in DMSO.
In a 96-well plate, add assay buffer.
Add the test compound, positive control, or vehicle control to the respective wells.
Add the purified 20S proteasome to all wells and incubate for 15-30 minutes at 37°C to allow for inhibitor binding.
Initiate the reaction by adding the fluorogenic substrate Suc-LLVY-AMC.
Immediately measure the fluorescence kinetics over time (e.g., every minute for 30-60 minutes) using an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
Data Analysis:
Calculate the rate of reaction (slope of the linear phase of fluorescence increase).
Normalize the rates to the vehicle control.
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
Determine the IC₅₀ value using a non-linear regression curve fit.
Table 1: Hypothetical Proteasome Inhibition Data
Compound
Target Activity
IC₅₀ (nM)
(3-Morpholin-4-yl-3-oxopropyl)boronic acid
Chymotrypsin-like (β5)
TBD
Bortezomib (Control)
Chymotrypsin-like (β5)
~5-10
*TBD: To be determined experimentally.
Cell-Based Corroboration: Phenotypic Consequences
Objective: To assess the effects of the compound on cancer cell viability, apoptosis, and cell cycle progression.
Workflow:
Caption: Workflow for evaluating the cellular effects of the test compound.
Protocol: Apoptosis Assay (Annexin V/PI Staining)
Cell Culture and Treatment:
Seed cancer cells (e.g., multiple myeloma cell line MM.1S) in 6-well plates.
Allow cells to adhere overnight.
Treat cells with varying concentrations of the test compound for 24-48 hours. Include vehicle and positive controls.
Staining:
Harvest cells (including floating cells in the supernatant).
Wash cells with cold PBS.
Resuspend cells in Annexin V binding buffer.
Add FITC-conjugated Annexin V and Propidium Iodide (PI).
Incubate in the dark for 15 minutes at room temperature.
Flow Cytometry:
Analyze the stained cells using a flow cytometer.
Annexin V-positive/PI-negative cells are in early apoptosis.
Annexin V-positive/PI-positive cells are in late apoptosis/necrosis.
Data Analysis:
Quantify the percentage of cells in each quadrant (viable, early apoptosis, late apoptosis).
Compare the dose-dependent increase in apoptosis with the control groups.
Molecular Mechanism: Target Engagement and Downstream Signaling
Objective: To confirm proteasome inhibition in cells by observing the accumulation of its substrates and the activation of downstream apoptotic pathways.
Protocol: Western Blotting
Protein Lysate Preparation:
Treat cells with the test compound as described above.
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
Quantify protein concentration using a BCA assay.
SDS-PAGE and Transfer:
Separate equal amounts of protein on an SDS-polyacrylamide gel.
Transfer the separated proteins to a PVDF membrane.
Immunoblotting:
Block the membrane (e.g., with 5% non-fat milk or BSA).
Incubate with primary antibodies against:
Ubiquitinated proteins (to show general proteasome inhibition).
IκBα (a specific proteasome substrate).
p27 (a cell cycle regulator degraded by the proteasome).
Cleaved Caspase-3 and Cleaved PARP (markers of apoptosis).
β-actin or GAPDH (loading control).
Wash and incubate with HRP-conjugated secondary antibodies.
Detection and Analysis:
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Image the blot and perform densitometry analysis to quantify changes in protein levels relative to the loading control.
Caption: Downstream consequences of proteasome inhibition by the test compound.
Therapeutic Outlook and Future Directions
Should the hypothesized mechanism be validated, (3-Morpholin-4-yl-3-oxopropyl)boronic acid would emerge as a novel proteasome inhibitor. Its potential therapeutic applications would align with those of established drugs in this class, primarily in hematological malignancies like multiple myeloma and certain lymphomas.[1][3] The unique morpholino-oxo moiety may confer distinct pharmacokinetic or pharmacodynamic properties, potentially offering an improved therapeutic window or a different resistance profile compared to existing inhibitors.
Future research should focus on:
Selectivity Profiling: Assessing the inhibitory activity against other proteases to determine its specificity.
In Vivo Efficacy: Evaluating its anti-tumor activity in preclinical animal models of cancer.
Pharmacokinetic Studies: Determining its absorption, distribution, metabolism, and excretion (ADME) properties.
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency, selectivity, and drug-like properties.[8][11]
This in-depth guide provides a comprehensive, albeit predictive, framework for the scientific community. It is our hope that this document will catalyze the rigorous experimental investigation required to fully elucidate the mechanism of action of (3-Morpholin-4-yl-3-oxopropyl)boronic acid and unlock its potential therapeutic value.
References
Ling, Y. H., Liebes, L., Ng, B., Buckley, M., Elliott, P. J., Adams, J., Jiang, J. D., Muggia, F. M., & Perez-Soler, R. (2002). PS-341, a novel proteasome inhibitor, induces Bcl-2 phosphorylation and cleavage in association with G2-M phase arrest and apoptosis. Molecular Cancer Therapeutics, 1(8), 841–849.
Adams, J., Behnke, M., Chen, S., Cruickshank, A. A., Dick, L. R., Grenier, L., Klunder, J. M., Ma, Y. T., Plamondon, L., & Stein, R. L. (1998). Potent and selective inhibitors of the proteasome: dipeptidyl boronic acids. Bioorganic & Medicinal Chemistry Letters, 8(4), 333–338.
ResearchGate. (n.d.). Proteasome inhibition by bortezomib. Bortezomib is a modified... [Diagram]. Retrieved from [Link]
Li, J., et al. (2020). Discovery of a novel dipeptidyl boronic acid proteasome inhibitor for the treatment of multiple myeloma and triple-negative breast cancer. Organic & Biomolecular Chemistry, 18(2), 263-274.
Patsnap. (2024, July 17). What is the mechanism of Bortezomib? Patsnap Synapse. [Link]
Richardson, P. G., Hideshima, T., & Anderson, K. C. (2005). Mechanism of Action of Proteasome Inhibitors and Deacetylase Inhibitors and the Biological Basis of Synergy in Multiple Myeloma. Molecular Cancer Therapeutics, 4(12), 1863-1872.
Wang, X., et al. (2010). Synthesis, in Vitro and in Vivo Biological Evaluation, and Comprehensive Understanding of Structure−Activity Relationships of Dipeptidyl Boronic Acid Proteasome Inhibitors Constructed from β-Amino Acids. Journal of Medicinal Chemistry, 53(24), 8619–8626.
PubMed. (2010). Synthesis, in vitro and in vivo biological evaluation, and comprehensive understanding of structure-activity relationships of dipeptidyl boronic acid proteasome inhibitors constructed from β-amino acids. Retrieved from [Link]
De Luca, F., et al. (2025). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. ChemRxiv.
De Luca, F., et al. (2025). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. [Source details not fully available].
BC Cancer. (2024, February 1). DRUG NAME: Bortezomib. BC Cancer Drug Manual.
Taylor & Francis Online. (2023, June 15). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. [Link]
MDPI. (2022, April 19). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]
ACS Publications. (2010, June 10). Discovery and Optimization of Boronic Acid Based Inhibitors of Autotaxin. [Link]
National Center for Biotechnology Information. (2021). Functional Characterization of Pathway Inhibitors for the Ubiquitin-Proteasome System (UPS)
Royal Society of Chemistry. (n.d.). Mechanism of action of a boron-dependent antibiotic entails synergistic binding. RSC Advances.
ResearchGate. (n.d.). Characterization of peptidyl boronic acid inhibitors of mammalian 20 S and 26 S proteasomes and their inhibition of proteasomes in cultured cells. Retrieved from [Link]
MDPI. (2021, November 30). Advances in Proteasome Enhancement by Small Molecules. [Link]
National Center for Biotechnology Information. (2026). Mechanism of action of a boron-dependent antibiotic entails synergistic binding. PMC.
ResearchGate. (2026, January 29). (PDF) Mechanism of action of a boron-dependent antibiotic entails synergistic binding. [Link]
MDPI. (2023, March 15). Recent Advances in the Synthesis of Borinic Acid Derivatives. [Link]
MDPI. (2025, August 11). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. [Link]
PubMed. (n.d.). Boronic acid-based enzyme inhibitors: a review of recent progress. Retrieved from [Link]
ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity. [Link]
National Center for Biotechnology Information. (n.d.).
Tech Explorist. (2024, June 17). Chemists create new-to-nature enzymes with boronic acid. [Link]
Wikipedia. (2024, February 21). Boronic acid. [Link]
PubMed. (2025, July 28). Boronic acid derivatives inhibit Candida albicans growth by compromising energy metabolism. Retrieved from [Link]
PubMed. (2019, March). Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents effective against multidrug resistant Staphylococcus aureus. Retrieved from [Link]
PlumX Metrics. (n.d.). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Retrieved from [Link]
Spectroscopic Characterization of (3-Morpholin-4-yl-3-oxopropyl)boronic Acid: A Technical Guide
Executive Summary The development of targeted therapeutics frequently relies on modular, water-soluble building blocks to optimize pharmacokinetic (PK) properties. (3-Morpholin-4-yl-3-oxopropyl)boronic acid (CAS: 1350317...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The development of targeted therapeutics frequently relies on modular, water-soluble building blocks to optimize pharmacokinetic (PK) properties. (3-Morpholin-4-yl-3-oxopropyl)boronic acid (CAS: 1350317-84-8) is a highly versatile bifunctional reagent. It combines a terminal boronic acid—primed for Suzuki-Miyaura cross-coupling—with a morpholine amide moiety, a privileged pharmacophore known to enhance aqueous solubility and metabolic stability in kinase inhibitors and PROTAC linkers.
However, the spectroscopic characterization of alkylboronic acids containing tertiary amides presents unique analytical challenges. Researchers frequently encounter complex, uninterpretable spectra due to two distinct molecular phenomena: the dynamic equilibrium between the free boronic acid and its cyclic anhydride (boroxine), and the restricted rotation around the amide C–N bond.
This whitepaper provides an authoritative, in-depth guide to the spectroscopic profiling (NMR, MS, IR) of (3-Morpholin-4-yl-3-oxopropyl)boronic acid. By understanding the causality behind experimental choices, researchers can establish a self-validating analytical workflow that ensures absolute structural confidence.
Structural Dynamics & Analytical Challenges
To accurately interpret the spectroscopic data of this molecule, one must first account for its structural dynamics in solution.
The Boroxine-Boronic Acid Equilibrium
Boronic acids undergo spontaneous, reversible dehydration to form six-membered cyclic anhydrides known as boroxines (
[RBO]3
). This process is entropically driven and highly dependent on solvent, concentration, and trace water content. As established in comprehensive kinetic studies of the boroxine–boronic acid equilibrium [1], analyzing a neat sample in a dry NMR solvent (e.g.,
CDCl3
or anhydrous
DMSO−d6
) will inevitably yield a mixture of the monomer and the trimer. This results in overlapping, broadened multiplets that obscure structural confirmation.
The Causality of Sample Prep: To bypass this, the analytical protocol must actively force the equilibrium to a single state. The addition of a stoichiometric excess of
D2O
to the
DMSO−d6
sample hydrolyzes any trace boroxine back to the monomeric boronic acid, yielding a clean, interpretable spectrum.
Amide Bond Rotamers
The molecule features a tertiary amide connecting the 3-oxopropyl chain to the morpholine ring. The partial double-bond character of the amide
C−N
bond restricts rotation, causing the two halves of the morpholine ring to exist in distinct magnetic environments. At room temperature, this restricted rotation leads to significant signal broadening or distinct peak splitting for the
N−CH2
protons and carbons in NMR spectroscopy.
High-Resolution Spectroscopic Profiling
The following data represents the theoretical, high-resolution consensus profile for (3-Morpholin-4-yl-3-oxopropyl)boronic acid (
C7H14BNO4
, MW: 187.00 g/mol ) when analyzed under equilibrium-controlled conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H
NMR Data
Conditions: 400 MHz,
DMSO−d6
1 drop
D2O
, 298 K.
Chemical Shift (δ, ppm)
Multiplicity
Integration
Coupling Constant (
J
, Hz)
Assignment & Mechanistic Note
~3.55
Multiplet
4H
-
Morpholine
O−CH2 : Relatively unaffected by amide rotation.
~3.45, ~3.38
Multiplets
4H
-
Morpholine
N−CH2 : Split into two distinct signals due to restricted rotation of the amide bond.
~2.35
Triplet
2H
7.5
Alkyl
CH2
(C2) : Adjacent to the carbonyl group.
~0.75
Triplet
2H
7.5
Alkyl
CH2
(C1) : Adjacent to the boron atom. Highly shielded.
~7.60
Broad Singlet
2H
-
B(OH)2 : Only visible if
D2O
is omitted. Exchanges rapidly with deuterium.
13C
NMR Data
Conditions: 100 MHz,
DMSO−d6
, 298 K.
Chemical Shift (δ, ppm)
Assignment
Structural Note
~171.5
C=O
Amide carbonyl carbon.
~66.2, 66.1
Morpholine
O−CH2
Slight asymmetry may be observed.
~45.5, 41.8
Morpholine
N−CH2
Distinct rotameric signals due to restricted
C−N
rotation.
~27.4
Alkyl C2
α
to the carbonyl.
~13.5 (Broad)
Alkyl C1 (
C−B
)
Critical Diagnostic: Broadened or completely obscured due to scalar relaxation of the adjacent quadrupolar
11B
nucleus (
I=3/2
).
11B
NMR is a highly sensitive probe for the hybridization state of boron [2].
δ ~32.5 ppm (Broad Singlet): This downfield shift is the definitive hallmark of an
sp2
-hybridized, tricoordinate alkylboronic acid. If the sample is contaminated with borate salts (
sp3
hybridized), a sharp peak near ~5 ppm will appear.
Mass Spectrometry (ESI-MS)
Boronic acids are notoriously fragile in the gas phase. Electrospray Ionization (ESI) must be carefully tuned to prevent source-induced dehydration.
Ion Mode
Observed m/z
Ion Assignment
Mechanistic Explanation
Positive (+)
188.1
[M+H]+
Protonated molecular ion.
Positive (+)
170.1
[M−H2O+H]+
Diagnostic Fragment: In-source dehydration, a classic signature of free boronic acids.
Negative (-)
186.1
[M−H]−
Deprotonated molecular ion. Often yields the cleanest signal for boronic acids.
Infrared (FT-IR) Spectroscopy
Conditions: Attenuated Total Reflectance (ATR), Neat Solid.
Wavenumber (
cm−1
)
Intensity
Vibrational Mode
3200 - 3400
Strong, Broad
O−H
stretch of the boronic acid.
~1640
Strong, Sharp
Amide I band (
C=O
stretch). Shifted lower than standard ketones due to nitrogen conjugation.
~1340
Medium
B−O
asymmetric stretch.
Experimental Protocols for Validation
To ensure trustworthiness and reproducibility, the following self-validating protocols must be adhered to.
Protocol 1: Monomer-Stabilized NMR Acquisition
Sample Preparation: Weigh 15 mg of (3-Morpholin-4-yl-3-oxopropyl)boronic acid into a clean glass vial.
Solvent Addition: Dissolve the solid in 0.6 mL of high-purity
DMSO−d6
.
Equilibrium Forcing (Critical Step): Add exactly 10
μL
of
D2O
to the vial. Agitate gently for 60 seconds. Rationale: This forces the hydrolysis of any boroxine impurities, ensuring the sample is 100% monomeric.
Acquisition: Acquire
1H
(16 scans),
13C
(1024 scans), and
11B
(128 scans) spectra. For
13C
, increase the relaxation delay (
D1
) to 3 seconds to account for the slow relaxation of the carbonyl carbon.
Protocol 2: Mild ESI-MS Analysis
Dilution: Prepare a 1
μg/mL
solution of the analyte in 50:50 Methanol:Water containing 0.1% Formic Acid (for positive mode) or 0.1% Ammonium Hydroxide (for negative mode).
Instrument Parameters: Lower the capillary temperature to 250°C and reduce the cone voltage/fragmentor voltage to 20V. Rationale: High thermal or collisional energy will artificially drive the formation of boroxines (
[3M−3H2O+H]+
at m/z 508.3) in the source, complicating mass assignment.
Mechanistic Workflow & Orthogonal Validation
True structural confirmation relies on a self-validating system where orthogonal techniques corroborate one another. The workflow below illustrates the logical progression from sample preparation to final structural consensus.
Orthogonal spectroscopic workflow for the structural validation of boronic acid derivatives.
References
The Boroxine–Boronic Acid Equilibrium
Source: University of Edinburgh Research Explorer / ACS Publications
URL:[Link]
11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations
Source: The Journal of Organic Chemistry (PubMed Central)
URL:[Link]
Foundational
The Strategic Integration of the Morpholine Scaffold in Boronic Acid Derivatives: A Technical Guide for Drug Development
Executive Summary Boronic acid derivatives have revolutionized targeted covalent inhibition, most notably through the clinical success of proteasome inhibitors like bortezomib in oncology. However, the inherent physicoch...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Boronic acid derivatives have revolutionized targeted covalent inhibition, most notably through the clinical success of proteasome inhibitors like bortezomib in oncology. However, the inherent physicochemical properties of the boronic acid pharmacophore—specifically its high lipophilicity and propensity for off-target interactions—often bottleneck clinical translation. As a Senior Application Scientist, I frequently encounter these challenges during lead optimization.
The strategic incorporation of a morpholine ring —a privileged six-membered heterocycle containing both ether and amine functionalities—has emerged as a highly effective structural intervention. This whitepaper explores the dual pharmacokinetic (PK) and pharmacodynamic (PD) roles of the morpholine group in boronic acid derivatives, providing actionable QSAR data and self-validating experimental protocols for drug development professionals.
Mechanistic Rationale: The Role of Morpholine
The morpholine scaffold is not merely a passive structural linker; it is an active modulator of both a drug's physical state and its target engagement[1].
Physicochemical Modulation
Morpholine possesses a well-balanced lipophilic-hydrophilic profile. Its secondary amine acts as a weak base (pKa ~8.3), which allows for the formation of highly soluble salts at physiological pH. This is critical for boronic acid derivatives, which are notoriously difficult to formulate for intravenous or oral administration without complex excipients (e.g., cyclodextrins or mannitol). Furthermore, the flexible chair conformation of morpholine enhances blood-brain barrier (BBB) permeability for central nervous system (CNS) targets[1].
Pharmacodynamic Synergy
Boronic acids function as reversible covalent inhibitors, forming a tetrahedral boronate adduct with nucleophilic residues (e.g., the catalytic Thr1 in proteasomes or Ser/Thr in other hydrolases)[2]. While the boron atom secures the covalent anchor, the morpholine group optimizes non-covalent interactions in the adjacent binding pockets. The ether oxygen serves as a potent hydrogen-bond acceptor, while the nitrogen can act as a hydrogen-bond donor (when protonated) or acceptor, anchoring the inhibitor tightly within the enzyme's S-subsites.
Mechanistic pathways of morpholine integration in boronic acid derivatives.
First-generation boronic acid proteasome inhibitors like bortezomib lack a morpholine group and suffer from dose-limiting peripheral neuropathy and formulation challenges. To address this, medicinal chemists developed analogs like MLN-273, an N-(4-morpholine)carbonyl-capped boronic acid[2]. The morpholine cap drastically improves aqueous solubility. This principle is so robust that it was also applied to the epoxyketone class of proteasome inhibitors; for example, carfilzomib utilizes an N-terminal morpholine ring specifically to increase its aqueous solubility for clinical administration[3].
USP1 Inhibitors: Enhancing Target Affinity
Ubiquitin-specific protease 1 (USP1) is a critical target in BRCA-mutant cancers. In a recent 2025 study optimizing a series of novel boronic acid USP1 inhibitors, researchers discovered that the specific geometry of the N-terminal ring dictated target affinity. Replacing a piperidine group with a morpholine ring resulted in a highly potent inhibitor (Compound 12) with an IC50 of 68.9 nM against the USP1/UAF1 complex[4]. The morpholine oxygen likely engages in a critical hydrogen bond within the USP1 binding cleft that piperidine and piperazine cannot satisfy.
Quantitative Structure-Activity Relationship (QSAR) Data
The following table summarizes the causal impact of N-terminal ring substitutions on the enzymatic and cellular potency of boronic acid-based USP1 inhibitors, demonstrating the superiority of the morpholine scaffold[4].
Compound Variant
C-Terminal Warhead
N-Terminal Ring
USP1/UAF1 IC50 (nM)
Cellular IC50 (NCI-H1299) (nM)
Compound 8
Boronic Acid
Piperidine
Moderate
Weak
Compound 9
Boronic Acid
Piperazine
Significant Loss
N/A
Compound 12
Boronic Acid
Morpholine
68.9
241.5
Self-Validating Experimental Protocols
To ensure scientific integrity, the evaluation of morpholine-boronic acid derivatives requires specialized workflows. Below is a field-proven, self-validating protocol for synthesizing and kinetically profiling these compounds.
Synthesis and Deprotection Workflow
Objective: Synthesize an N-morpholine-capped peptidyl boronic acid while preventing chiral racemization.
Amide Coupling: React the free N-terminus of a dipeptidyl boronic acid pinanediol ester with 4-morpholinecarbonyl chloride in dichloromethane (DCM).
Causality: Use N-methylmorpholine (NMM) as the base instead of triethylamine. NMM maintains a mildly basic environment that drives the coupling without causing racemization of the highly sensitive alpha-chiral centers adjacent to the boron atom.
Deprotection (Transesterification): Cleave the pinanediol protecting group using an excess of isobutylboronic acid and 1N HCl in a biphasic methanol/hexane system.
Causality: Isobutylboronic acid acts as a sacrificial boronic acid to drive the equilibrium. The biphasic system is critical; it continuously extracts the cleaved, highly lipophilic pinanediol into the hexane layer, preventing re-esterification with the therapeutic boronic acid in the aqueous methanol layer.
Slow-Binding Kinetic Assay (Self-Validating)
Objective: Accurately measure the IC50 of the synthesized covalent reversible inhibitor.
Pre-Incubation: Incubate the target enzyme (e.g., 20S proteasome or USP1) with varying concentrations of the morpholine-boronic acid inhibitor for 0, 15, 30, and 60 minutes at 37°C before adding the fluorogenic substrate (e.g., Suc-LLVY-AMC).
Causality: Boronic acids exhibit slow, tight-binding kinetics due to the activation energy required to transition from a trigonal planar state to a tetrahedral covalent adduct. Omitting pre-incubation will result in artificially high (false negative) IC50 values.
Self-Validation Control: Run a parallel assay using a structural analog where the boronic acid is replaced by a carboxylic acid (a non-covalent analog).
Causality: If the morpholine-carboxylic acid analog shows rapid, time-independent equilibrium while the morpholine-boronic acid shows time-dependent inhibition, you have successfully validated that the observed potency is driven by the covalent mechanism of the boron atom, not just non-specific hydrophobic aggregation.
Self-validating experimental workflow for evaluating morpholine-boronic acid inhibitors.
References
Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules
Source: Semantic Scholar
URL:[Link][1]
Boron Containing Compounds as Protease Inhibitors
Source: Chemical Reviews (ACS Publications)
URL:[Link][2]
Discovery and Optimization of a Series of Novel Morpholine-Containing USP1 Inhibitors
Source: ACS Publications
URL:[Link][4]
Carfilzomib: A Promising Proteasome Inhibitor for the Treatment of Relapsed and Refractory Multiple Myeloma
Source: Frontiers in Oncology
URL:[Link][3]
Solubility and Stability Dynamics of (3-Morpholin-4-yl-3-oxopropyl)boronic Acid: A Comprehensive Technical Guide
Executive Summary (3-Morpholin-4-yl-3-oxopropyl)boronic acid (CAS: 1350317-84-8) is a highly versatile bifunctional building block utilized in advanced organic synthesis, peptidomimetic drug design, and the development o...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
(3-Morpholin-4-yl-3-oxopropyl)boronic acid (CAS: 1350317-84-8) is a highly versatile bifunctional building block utilized in advanced organic synthesis, peptidomimetic drug design, and the development of targeted covalent inhibitors. Featuring a terminal boronic acid, a flexible propyl linker, and a morpholine-amide moiety, this compound presents unique physicochemical behavior. Understanding its solubility and stability is critical for optimizing reaction conditions, particularly in the aqueous-organic mixtures common in transition-metal cross-couplings and biological assays.
Structural Causality and Physicochemical Properties
The macroscopic behavior of (3-Morpholin-4-yl-3-oxopropyl)boronic acid is directly dictated by three distinct structural domains, each contributing to its overall stability and solvation mechanics:
The Boronic Acid Headgroup: Boronic acids are mild Lewis acids that exist in a dynamic, moisture-dependent equilibrium with their trimeric anhydrides (boroxines) . This headgroup is capable of reversible covalent interactions with diols and serves as the primary site of chemical degradation.
The sp³-Hybridized Propyl Linker: Unlike aryl or vinyl boronic acids, the sp³-hybridized alkyl chain isolates the empty p-orbital of the boron atom from any π-resonance effects. This lack of resonance stabilization fundamentally alters the C-B bond's reactivity, generally rendering it significantly more stable against base-catalyzed protodeboronation than its aryl counterparts .
The Morpholine-Amide Tail: The amide carbonyl and the morpholine ether oxygen serve as potent hydrogen-bond acceptors. This domain drastically alters the molecule's solvation shell, enhancing its hydrophilicity and disrupting the highly ordered, hydrogen-bonded crystal lattice typically observed in simple, unfunctionalized alkyl boronic acids.
Solubility Profile and Optimization
Boronic acids notoriously present solubility challenges due to their propensity to form robust intermolecular hydrogen-bonded dimers in the solid state . However, the incorporation of the morpholine-amide group fundamentally shifts this profile by providing alternative hydrogen-bonding sites that compete with dimer formation.
Table 1: Estimated Solubility Profile and Solvation Mechanics
Solvent Class
Representative Solvents
Relative Solubility
Solvation Mechanism & Causality
Aqueous
Water, PBS (pH 7.4)
Moderate (10–50 mg/mL)
The morpholine and amide groups act as H-bond acceptors, partially overcoming the hydrophobicity of the alkyl chain.
Polar Aprotic
DMSO, DMF, MeCN
High (>100 mg/mL)
Strong dipole interactions disrupt the intermolecular boronic acid H-bond networks, leading to rapid dissolution.
Polar Protic
Methanol, Ethanol
High (>100 mg/mL)
Solvents act as H-bond donors/acceptors; potential formation of transient, highly soluble boronate esters.
Non-Polar
Hexanes, Heptane
Very Low (<1 mg/mL)
Insufficient polarity to break the dimeric H-bonded crystal lattice of the boronic acid headgroup.
Stability and Degradation Pathways
While generally stable under ambient conditions, (3-Morpholin-4-yl-3-oxopropyl)boronic acid is susceptible to three primary degradation pathways depending on the environmental stress applied:
Dehydration (Boroxine Formation): Upon heating or storage in desiccated environments, the compound undergoes reversible dehydration to form a cyclic trimeric boroxine. This alters the apparent molecular weight and drastically shifts the solubility profile.
Protodeboronation: This process involves the cleavage of the carbon-boron bond to yield 4-propanoylmorpholine. While alkyl boronic acids are robust compared to electron-deficient aryl boronic acids, protodeboronation can still occur under extended heating in strong aqueous bases or in the presence of specific transition metals . The mechanism typically requires the formation of a boronate anion intermediate .
Oxidative Degradation: The C-B bond is highly susceptible to oxidation by peroxides (e.g., standard Brown oxidation conditions) or prolonged exposure to atmospheric oxygen, yielding 3-morpholin-4-yl-3-oxopropan-1-ol.
Figure 1: Primary degradation pathways of (3-Morpholin-4-yl-3-oxopropyl)boronic acid.
Self-Validating Experimental Protocols
To ensure high-fidelity data in drug development and materials science, experimental protocols must be self-validating. The following workflows incorporate orthogonal validation and internal mass-balance tracking to eliminate false positives caused by boroxine equilibrium or undetected degradation.
Causality: Kinetic solubility methods (like solvent titration) often overestimate solubility due to supersaturation. A thermodynamic shake-flask method, validated across multiple time points, ensures true thermodynamic equilibrium is reached, accounting for slow boroxine-to-boronic acid hydration kinetics.
Saturation: Suspend an excess of (3-Morpholin-4-yl-3-oxopropyl)boronic acid (e.g., 50 mg) in 1.0 mL of the target solvent in a sealed, temperature-controlled vial (25.0 ± 0.1 °C).
Equilibration: Agitate at 500 rpm. Self-Validation Step: Extract aliquots at exactly 24 hours and 48 hours. If the concentration variance between the 24h and 48h marks exceeds 5%, equilibrium has not been reached, and agitation must continue.
Phase Separation: Centrifuge the aliquots at 10,000 x g for 15 minutes, followed by filtration through a 0.22 µm PTFE syringe filter (discarding the first 100 µL to account for membrane adsorption).
Orthogonal Quantification:
Method 1 (HPLC-UV): Dilute the supernatant in the mobile phase and quantify against a pre-established standard curve.
Method 2 (qNMR): Dilute the supernatant in a deuterated solvent containing a known concentration of an internal calibrant (e.g., maleic acid).
Validation Gate: The solubility values derived from HPLC and qNMR must align within a 5% margin of error to rule out UV-inactive degradation.
Figure 2: Self-validating thermodynamic solubility workflow with orthogonal quantification.
Protocol B: Stability and Mass-Balance Profiling
Causality: Tracking degradation requires proving that the loss of the parent compound stoichiometrically matches the appearance of degradants. Without an internal standard, precipitation or volatilization could be misidentified as chemical stability.
Sample Preparation: Dissolve 10.0 mg of the boronic acid in 0.6 mL of target solvent (e.g., D₂O or DMSO-d₆) containing 1.0 mg of 1,3,5-trimethoxybenzene as an inert internal standard.
Baseline Acquisition: Acquire a baseline ¹H and ¹¹B NMR spectrum (t=0). The ¹¹B NMR is critical for distinguishing between the free boronic acid (~30 ppm) and boroxine species.
Stress Testing: Subject the NMR tube to the desired stress condition (e.g., 60 °C heat, specific pH buffers, or oxidative stress).
Kinetic Tracking: Acquire spectra at 1h, 4h, 12h, and 24h intervals.
Mass-Balance Validation: Integrate the signals of the parent compound and any emerging degradants (e.g., the oxidized alcohol) relative to the internal standard. Validation Gate: The sum of the molar quantities of parent + degradants must equal the starting molar quantity (±2%). A loss of mass balance indicates unobserved degradation pathways (e.g., polymerization).
Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents
Source: Journal of Chemical & Engineering Data (ACS Publications)
URL:[Link]
Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion
Source: Journal of the American Chemical Society
URL:[Link]
Boron Chemistry: An Overview
Source: ACS Symposium Series
URL:[Link]
Practical and Modular Construction of C(sp3)-Rich Alkyl Boron Compounds
Source: Journal of the American Chemical Society
URL:[Link]
Protocols & Analytical Methods
Method
Application Note: Overcoming β-Hydride Elimination in C(sp³)–C(sp²) Suzuki-Miyaura Couplings Using (3-Morpholin-4-yl-3-oxopropyl)boronic Acid
Scientific Context & Mechanistic Rationale (3-Morpholin-4-yl-3-oxopropyl)boronic acid is a highly valuable C(sp³)-hybridized building block in drug development. It is frequently utilized to append a hydrophilic, metaboli...
Author: BenchChem Technical Support Team. Date: April 2026
Scientific Context & Mechanistic Rationale
(3-Morpholin-4-yl-3-oxopropyl)boronic acid is a highly valuable C(sp³)-hybridized building block in drug development. It is frequently utilized to append a hydrophilic, metabolically stable morpholine amide motif onto aryl or heteroaryl scaffolds to improve a drug candidate's pharmacokinetic profile. However, as an unactivated alkylboronic acid, it presents severe synthetic challenges when subjected to traditional Suzuki-Miyaura cross-coupling (SMC) conditions.
The Causality of Failure in Standard Conditions:
When utilizing standard first-generation catalysts (e.g.,
Pd(PPh3)4
), the coupling of alkylboronic acids typically fails due to two competing kinetic bottlenecks:
Sluggish Transmetalation: C(sp³) boronic acids are less nucleophilic and sterically bulkier than their C(sp²) counterparts, leading to exceptionally slow transmetalation rates[1].
Rapid β-Hydride Elimination: Once the oxopropyl chain is transmetalated to the Pd(II) center, the presence of
β
-hydrogens makes the intermediate highly susceptible to
β
-hydride elimination. This undesired pathway outpaces reductive elimination, yielding an alkene byproduct and a reduced aryl species rather than the target cross-coupled product[2].
The Mechanistic Solution:
To engineer a self-validating, high-yielding protocol, the catalytic system must invert this kinetic relationship. By employing bulky, highly electron-rich alkylphosphine ligands—such as
P(t-Bu)2Me
or Buchwald dialkylbiarylphosphines—the oxidative addition of unactivated halides is accelerated even at room temperature[3]. More importantly, the immense steric bulk of these ligands provides "axial shielding" to the Pd(II) intermediate. This shielding sterically hinders the coplanar transition state required for
β
-hydride elimination, while simultaneously forcing the aryl and alkyl groups into close proximity to rapidly accelerate reductive elimination[4].
Catalytic Pathway Visualization
The following diagram illustrates the divergent pathways of the Pd-catalyzed cycle, highlighting how ligand selection dictates the fate of the Ar-Pd(II)-Alkyl intermediate.
Catalytic Cycle of sp3-sp2 Suzuki-Miyaura Coupling highlighting competing β-hydride elimination.
Optimization & Quantitative Data
The table below summarizes the causal relationship between catalyst/base selection and the reaction trajectory when coupling (3-Morpholin-4-yl-3-oxopropyl)boronic acid with a standard aryl bromide.
Entry
Catalyst / Ligand
Base
Solvent
Temp (°C)
Yield (%)
Primary Byproduct
1
Pd(PPh3)4
Na2CO3
Toluene/
H2O
80
< 10
Alkene (
β
-elimination)
2
Pd(dppf)Cl2
K2CO3
Dioxane/
H2O
80
35
Alkene + Protodeboronation
3
Pd(OAc)2
/ RuPhos
K3PO4
Toluene/
H2O
80
85
Trace Protodeboronation
4
Pd(OAc)2
/
P(t-Bu)2Me
Cs2CO3
Dioxane
25 (RT)
94
None (Optimal)
Note: Entry 4 utilizes Fu's mild conditions, which completely suppress
β
-hydride elimination by allowing the reaction to proceed efficiently at room temperature[3].
Standard Operating Protocol (SOP)
Target Reaction: Cross-coupling of (3-Morpholin-4-yl-3-oxopropyl)boronic acid with 4-bromoanisole.
Step 1: Preparation of the Catalytic System (Glovebox or Schlenk Line)
Causality:
P(t-Bu)2Me
is highly electron-rich and thus severely air-sensitive. Oxygen exposure will rapidly oxidize the phosphine to the phosphine oxide, destroying the active catalyst and halting oxidative addition.
Action: In an inert atmosphere (Nitrogen or Argon), charge a flame-dried 20 mL reaction vial with
Pd(OAc)2
(9.0 mg, 0.04 mmol) and anhydrous
Cs2CO3
(977 mg, 3.0 mmol).
Step 2: Substrate Addition
Causality: Using 1.5 equivalents of the boronic acid acts as a self-validating buffer. It compensates for any minor protodeboronation that may occur in the basic medium prior to transmetalation.
Action: Add (3-Morpholin-4-yl-3-oxopropyl)boronic acid (301 mg, 1.5 mmol) and 4-bromoanisole (187 mg, 1.0 mmol) to the vial.
Step 3: Solvent and Ligand Introduction
Action: Add 5.0 mL of anhydrous, thoroughly degassed 1,4-dioxane.
Action: Add
P(t-Bu)2Me
(15 µL, 0.08 mmol) directly into the solvent via a microsyringe.
Step 4: Reaction Execution
Causality: Vigorous stirring is critical because the reaction is heterogeneous.
Cs2CO3
is only partially soluble in dioxane; the solid-liquid interface is precisely where the boronate activation (formation of the reactive "ate" complex) occurs, providing a controlled release that prevents bulk decomposition.
Action: Seal the vial with a PTFE-lined septum cap. Remove from the glovebox and stir vigorously (800–1000 rpm) at room temperature (25 °C) for 24 hours.
Step 5: Workup & Purification
Action: Quench the reaction by adding 5 mL of deionized water to dissolve the inorganic salts.
Action: Extract the aqueous layer with Ethyl Acetate (
3×10
mL).
Action: Wash the combined organic layers with brine, dry over anhydrous
MgSO4
, and concentrate under reduced pressure.
Action: Purify the crude mixture via flash column chromatography (Silica gel, Dichloromethane:Methanol gradient) to isolate the target morpholine amide derivative.
Troubleshooting & Self-Validation
To ensure the integrity of the protocol, monitor the crude reaction mixture via LC-MS or GC-MS at the 4-hour mark.
High Alkene Byproduct: Indicates the ligand is oxidized or failing to coordinate. Ensure strict anaerobic conditions during setup.
High Protodeboronation (Unreacted Aryl Halide): Indicates transmetalation is too slow. Ensure the
Cs2CO3
is finely milled and anhydrous to maximize the reactive surface area.
References
Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society (2002).
URL:[Link][3]
Application Note: Utilizing (3-Morpholin-4-yl-3-oxopropyl)boronic acid in Drug Discovery and Late-Stage Functionalization
Target Audience: Researchers, Medicinal Chemists, and Process Scientists Compound Identity: (3-Morpholin-4-yl-3-oxopropyl)boronic acid (CAS: 1350317-84-8) As a Senior Application Scientist, I frequently encounter drug di...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Process Scientists
Compound Identity: (3-Morpholin-4-yl-3-oxopropyl)boronic acid (CAS: 1350317-84-8)
As a Senior Application Scientist, I frequently encounter drug discovery programs bottlenecked by poor aqueous solubility, high lipophilicity (logP), or rapid cytochrome P450-mediated metabolism. Integrating a morpholine amide motif is a field-proven strategy to mitigate these liabilities[1]. (3-Morpholin-4-yl-3-oxopropyl)boronic acid serves as a bifunctional, sp³-rich building block that allows chemists to seamlessly append this privileged pharmacophore onto complex molecular scaffolds.
This guide provides a comprehensive, self-validating framework for deploying this reagent in two of the most impactful transformations in modern medicinal chemistry: sp²-sp³ Suzuki-Miyaura Cross-Coupling and Photoredox-Mediated Minisci C–H Alkylation .
Strategic Rationale & Physicochemical Profiling
The architectural design of (3-Morpholin-4-yl-3-oxopropyl)boronic acid addresses several critical drug development parameters:
The Morpholine Amide Pharmacophore: Acts as a strong hydrogen-bond acceptor, significantly enhancing aqueous solubility and metabolic stability compared to unfunctionalized alkyl chains[1].
The Ethylene Spacer: Provides critical conformational flexibility, allowing the morpholine ring to project into solvent-exposed regions of a target protein's binding pocket.
The Boronic Acid Warhead: Serves as an air-stable, highly versatile handle for both transition-metal-catalyzed cross-couplings[2] and single-electron transfer (SET) radical generation[3][4].
Traditional Minisci reactions require stoichiometric, harsh oxidants and high thermal conditions, which often destroy delicate advanced drug intermediates[5]. By leveraging visible-light photoredox catalysis, the boronic acid moiety can undergo mild deboronative radical generation at room temperature[6][7]. The resulting primary alkyl radical selectively attacks protonated N-heteroarenes (e.g., pyridines, quinolines), making this an ideal method for Late-Stage Functionalization (LSF)[8].
Causality & Design Rationale
LUMO-Lowering Activation: The addition of Trifluoroacetic Acid (TFA) is not arbitrary; it protonates the target heteroarene, lowering its Lowest Unoccupied Molecular Orbital (LUMO). This creates a highly electrophilic center that readily accepts the nucleophilic primary alkyl radical generated from the boronic acid[5].
Radical Generation via SET: The photocatalyst (e.g., [Ru(bpy)₃]²⁺ or organic dyes like 4CzIPN) transfers an electron to a terminal oxidant (like persulfate or acetoxybenziodoxole), which subsequently oxidizes the boronic acid, triggering the extrusion of boric acid and the formation of the carbon-centered radical[6][9].
Self-Validating System: This protocol incorporates an in-process analytical check to isolate failure modes between radical generation and radical trapping.
Reaction Assembly: In an oven-dried 10 mL vial equipped with a stir bar, add the target N-heteroarene (0.5 mmol, 1.0 equiv), (3-Morpholin-4-yl-3-oxopropyl)boronic acid (1.0 mmol, 2.0 equiv), [Ru(bpy)₃]Cl₂ (0.01 mmol, 2 mol%), and K₂S₂O₈ (1.0 mmol, 2.0 equiv).
Solvent & Activation: Add 5.0 mL of a degassed DMSO/H₂O mixture (4:1 v/v). Add TFA (0.5 mmol, 1.0 equiv) dropwise.
Expert Insight: Water is critical here; it facilitates the dissolution of the persulfate oxidant and aids in the hydration/activation of the boronic acid.
Degassing: Sparge the solution with Argon for 10 minutes. Oxygen must be rigorously excluded as it rapidly quenches the excited photocatalyst and intercepts alkyl radicals[8].
Irradiation: Seal the vial and irradiate with a 456 nm Blue LED array at room temperature for 16 hours. Ensure vigorous stirring to maintain mass transfer.
In-Process Validation (2 Hours): Sample 10 µL of the reaction, dilute in MeCN, and analyze via LC-MS.
Diagnostic Check: Look for the mass of 3-morpholin-4-ylpropan-1-one (des-boronated byproduct). If present, radical generation is successful. If the final coupled product is absent, the failure is in the trapping step—increase TFA equivalents to better activate the heteroarene.
Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc (3 x 10 mL), dry over Na₂SO₄, and purify via reverse-phase chromatography.
Coupling an alkylboronic acid to an aryl halide is notoriously difficult. Unlike sp²-hybridized boronic acids, sp³-boronic acids suffer from sluggish transmetalation and are highly prone to undesired β-hydride elimination once attached to the palladium center[2].
Causality & Design Rationale
To overcome β-hydride elimination, the catalytic cycle must be forced through the reductive elimination step faster than the elimination pathway can occur. This is achieved by utilizing RuPhos , a sterically demanding, electron-rich Buchwald-type dialkylbiaryl phosphine ligand. The steric bulk of RuPhos forces the palladium intermediates into a geometry that dramatically accelerates reductive elimination[2].
Reagent Preparation: To a Schlenk tube, add the aryl bromide (1.0 equiv), (3-Morpholin-4-yl-3-oxopropyl)boronic acid (1.5 equiv), Pd(OAc)₂ (5 mol%), RuPhos (10 mol%), and K₂CO₃ (3.0 equiv).
Expert Insight: Boronic acids can form cyclic trimeric anhydrides (boroxines) upon storage. Using a 1.5x stoichiometric excess compensates for the altered molecular weight of the anhydride form, ensuring sufficient active monomer is present.
Solvent Addition: Add a degassed mixture of Toluene/H₂O (10:1, 0.2 M). The presence of water is non-negotiable; it generates the reactive palladium-hydroxo species required to activate the alkylboronic acid for transmetalation.
Reaction Execution: Seal the tube and heat to 85 °C for 12 hours under an Argon atmosphere.
In-Process Validation: Monitor via TLC/LC-MS. If unreacted aryl halide remains but the boronic acid is consumed (indicated by the presence of protodeboronated alkane), add an additional 0.5 equiv of the boronic acid. If the reaction stalls completely, check for palladium black precipitation (indicating ligand oxidation/catalyst death).
Workup: Cool to room temperature, filter through a pad of Celite to remove palladium residues, concentrate, and purify via flash column chromatography (DCM/MeOH gradient due to the polar morpholine group).
Quantitative Performance Data
The following table summarizes expected yields and optimal conditions for derivatizing various drug-like scaffolds using (3-Morpholin-4-yl-3-oxopropyl)boronic acid based on established literature parameters[2][3][4][9].
Target Scaffold
Reaction Type
Catalyst / Conditions
Expected Yield
Key Advantage / Observation
Isoquinoline Core
Minisci Alkylation
[Ru(bpy)₃]Cl₂, 456nm, K₂S₂O₈, TFA
75–85%
High C1 regioselectivity; tolerates basic amines.
Pyridine Core
Minisci Alkylation
4CzIPN, 456nm, Pyridine N-oxide
65–80%
Metal-free photoredox; highly tolerant of sensitive esters[3].
The mechanistic principles and protocols detailed in this application note are grounded in the following authoritative literature. Click the links for primary source verification:
Molecular Oxygen-Mediated Minisci-Type Radical Alkylation of Heteroarenes with Boronic Acids
Organic Letters, ACS Publications
8
Deboronative functionalization of alkylboron species via a radical-transfer strategy
Chemical Science, Royal Society of Chemistry
3
Minisci C–H alkylation for functionalization of natural products and drug molecules
ResearchGate (Review)
6
Recent Advances in Minisci-Type Reactions
SciSpace / Chemical Reviews
5
Advancements in Visible-Light-Enabled Radical C(sp²)–H Alkylation of (Hetero)arenes
Thieme Connect
7
Design and Synthesis of Acyclic Boronic Acid Arginase Inhibitors
ACS Medicinal Chemistry Letters
1
Visible-Light-Mediated Three-Component Alkene 1,2-Alkylpyridylation Reaction Using Alkylboronic Acids
The Journal of Organic Chemistry, ACS Publications
4
Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives with Aryl Halides
Chemistry - A European Journal / ResearchGate
2
Application Note: (3-Morpholin-4-yl-3-oxopropyl)boronic acid in the Synthesis of Bioactive Molecules
Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Chemical Identity: CAS 1350317-84-8 | Formula: C7H14BNO4 Strategic Rationale in Drug Design The integration of hydrophilic, meta...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals
Chemical Identity: CAS 1350317-84-8 | Formula: C7H14BNO4
Strategic Rationale in Drug Design
The integration of hydrophilic, metabolically stable side chains is a cornerstone of modern lead optimization. (3-Morpholin-4-yl-3-oxopropyl)boronic acid serves as a highly versatile, bench-stable synthon designed to directly append a morpholine amide moiety onto hydrophobic drug scaffolds[1].
As an Application Scientist, selecting this specific building block addresses three critical pharmacokinetic (PK) and pharmacodynamic (PD) challenges:
Aqueous Solubility: The morpholine ring acts as a weak base and a strong hydrogen-bond acceptor, significantly improving the thermodynamic solubility of lipophilic cores.
Metabolic Stability: Unlike simple esters or primary amides, the tertiary morpholine amide is highly resistant to plasma hydrolases and provides steric shielding against cytochrome P450-mediated oxidation.
Late-Stage Functionalization: The alkylboronic acid handle allows for convergent synthesis. Instead of building the morpholine amide linearly, it can be coupled to an advanced aryl halide intermediate via sp2-sp3 Suzuki-Miyaura coupling or photoredox Minisci reactions[1][2].
Recent high-profile applications of this synthon include the synthesis of WDR5-WIN site inhibitors for oncology (disrupting MLL1-WDR5 chromatin interactions)[1] and NaV1.7 voltage-gated sodium channel modulators for neuropathic pain[2].
Coupling an alkylboronic acid to an aryl halide presents inherent mechanistic hurdles that do not exist in standard sp2-sp2 (aryl-aryl) Suzuki couplings. If the experimental conditions are not rigorously controlled, the reaction will fail due to two competing side pathways:
Protodeboronation: Alkylboronic acids are susceptible to base-catalyzed C-B bond cleavage, yielding the unreactive alkane.
β
-Hydride Elimination: Once transmetalation occurs, the resulting alkylpalladium(II) species possesses
β
-hydrogens. If reductive elimination is slow, the complex will undergo
β
-hydride elimination to yield an undesired alkene byproduct.
The Solution: To force the catalytic cycle toward the desired product, we must accelerate reductive elimination. This is achieved by utilizing highly electron-rich, sterically demanding dialkylbiaryl phosphine ligands (e.g., RuPhos or XPhos ). The steric bulk of the ligand "pushes" the aryl and alkyl groups together on the Pd center, dropping the activation energy for reductive elimination below that of
β
-hydride elimination.
Optimization Data Summary
The following table summarizes the causal relationship between reaction conditions and yield during the optimization of the morpholino-oxopropyl coupling to an aryl bromide core.
Entry
Catalyst / Ligand
Base
Solvent System
Temp (°C)
Yield (%)
Mechanistic Observation / Causality
1
Pd(PPh3)4
Na2CO3
Toluene / H2O
80
15%
Extensive
β
-hydride elimination due to slow reductive elimination.
2
Pd(dppf)Cl2
K2CO3
1,4-Dioxane / H2O
80
45%
Bidentate ligand improves transmetalation, but alkene byproducts persist.
Solvent Degassing (Critical Step): Sparge the 1,4-Dioxane/H2O mixture with dry Nitrogen for 15 minutes. Causality: Oxygen rapidly oxidizes Pd(0) to inactive Pd(II) species and promotes the homocoupling of the boronic acid into a dimer.
Reagent Assembly: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the Aryl Halide, (3-Morpholin-4-yl-3-oxopropyl)boronic acid, Pd(OAc)2, RuPhos, and K2CO3.
Inert Atmosphere: Evacuate and backfill the flask with Nitrogen three times. Add the degassed solvent mixture via syringe.
Reaction Execution: Heat the biphasic mixture to 80 °C in a pre-heated oil bath for 12 hours. Causality: The aqueous base converts the boronic acid to the highly nucleophilic trihydroxyborate anion [R-B(OH)3]-, which is mandatory for transmetalation to the Pd center.
Workup & Self-Validation: Cool to room temperature. Dilute with EtOAc and partition with water. The aqueous layer will contain the inorganic boric acid byproducts. If the organic layer is black, Pd black has precipitated, indicating catalyst decomposition (often due to poor degassing).
Purification: Dry the organic layer over Na2SO4, concentrate, and purify via silica gel flash chromatography (typically requiring a polar eluent like DCM/MeOH due to the morpholine amide).
Step-by-step workflow for the Pd-catalyzed sp2-sp3 Suzuki-Miyaura cross-coupling protocol.
For late-stage C-H functionalization of nitrogen heterocycles (e.g., quinolines, pyridines) without pre-functionalization (halogenation) of the core.
Step-by-Step Methodology:
Assembly: Combine the heteroarene (1.0 equiv), (3-Morpholin-4-yl-3-oxopropyl)boronic acid (2.0 equiv), [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (2 mol%), and Trifluoroacetic Acid (TFA, 1.5 equiv) in degassed DCM/H2O.
Irradiation: Irradiate the mixture with 440 nm blue LEDs at room temperature for 16 hours. Causality: The photocatalyst undergoes single-electron transfer (SET) to oxidatively cleave the C-B bond of the boronic acid, generating a primary alkyl radical and releasing boric acid.
Radical Addition: The nucleophilic alkyl radical selectively attacks the most electron-deficient position of the TFA-protonated heteroarene.
Workup: Quench with saturated aqueous NaHCO3 to neutralize the TFA, extract with DCM, and purify via chromatography.
Mechanistic pathway of photoredox-catalyzed Minisci-type alkylation using the boronic acid.
References
WDR5 Inhibitors and Modulators (WO2021092525A1). Demonstrates the use of (3-morpholino-3-oxopropyl)borate derivatives in the synthesis of oncology therapeutics targeting the MLL1-WDR5 interaction.
Sodium Channel Modulators for the Treatment of Pain and Diabetes (US9458118B2). Details the incorporation of the morpholino-oxopropyl moiety to improve the physicochemical properties of NaV1.7 inhibitors.
Nickel-Catalyzed Reductive Dicarbofunctionalizations of Alkenes (J. Org. Chem. 2023). Provides broader context on the utility of difluoro and standard morpholino-oxopropyl derivatives in heterocycle functionalization.
URL:[Link]
Boronic Acid-Based Probes for Enzyme Activity Profiling: Mechanisms, Design, and Experimental Protocols
Executive Summary The accurate profiling of enzyme activity within complex biological matrices is a cornerstone of modern drug development and chemical biology. Unlike standard abundance-based proteomics, Activity-Based...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The accurate profiling of enzyme activity within complex biological matrices is a cornerstone of modern drug development and chemical biology. Unlike standard abundance-based proteomics, Activity-Based Protein Profiling (ABPP) and fluorogenic screening focus on the functional state of enzymes. Boronic acid-based probes have emerged as highly versatile tools in this domain. Through specific chemical interactions—such as mimicking the tetrahedral transition state of peptide-bond hydrolysis, undergoing oxidation by reactive oxygen species, or forming reversible cyclic esters with diols—boronic acids offer unparalleled precision in targeting serine proteases, oxidases, and glycosyltransferases[1].
This application note provides an authoritative guide on the mechanistic foundations of boronic acid probes, quantitative performance benchmarks, and self-validating experimental protocols designed for rigorous enzyme activity profiling.
Mechanistic Foundations of Boronic Acid Probes
The utility of boronic acids in enzyme profiling stems from their unique electronic and structural properties, which allow them to act as chemoselective warheads[2].
Transition State Analogs for Serine Proteases
Serine proteases (e.g., Prostate-Specific Antigen [PSA], subtilisin, and α-chymotrypsin) utilize a catalytic triad to hydrolyze peptide bonds. Peptidyl boronic acids act as powerful competitive inhibitors and activity-based probes by mimicking the tetrahedral transition state of this hydrolysis[3]. The electron-deficient boron atom acts as a strong electrophile, accepting a nucleophilic attack from the active-site serine to form a highly stable, yet reversible, tetrahedral complex[4]. This mechanism restricts the probe's reactivity exclusively to the active conformation of the enzyme, eliminating background noise from zymogens or denatured proteins.
Mechanism of serine protease targeting via reversible tetrahedral boronate complex formation.
Oxidation-Triggered Probes for Oxidases
Oxidases (e.g., glucose oxidase, monoamine oxidase) generate hydrogen peroxide (
H2O2
) as a catalytic byproduct. Boronate-caged fluorophores exploit this by using the boronic acid moiety as an electron-withdrawing quenching group. Upon exposure to enzymatically generated
H2O2
, the boronate undergoes a highly specific chemoselective oxidation, cleaving the carbon-boron bond to release a highly fluorescent phenol[5]. This "turn-on" mechanism provides a direct, real-time readout of oxidase activity.
Reversible Diol-Binding
Boronic acids can reversibly bind with 1,2- or 1,3-diols in aqueous solutions to form five- or six-membered cyclic esters[5]. This property is heavily leveraged to profile the activity of glycosyltransferases or to detect saccharide products generated by enzymatic cleavage, utilizing Intramolecular Charge Transfer (ICT) to trigger a fluorescent response upon binding[2].
Quantitative Performance Data
The following table summarizes the performance metrics of established boronic acid probes across different enzyme classes, highlighting their sensitivity and affinity.
Protocol 1: Activity-Based Protein Profiling (ABPP) of Serine Proteases
Objective: Profile the catalytic activity of serine proteases in complex proteomes using a clickable peptidyl boronic acid probe.
System Validation: This protocol utilizes a competitive ABPP format. By pre-incubating the proteome with a known irreversible inhibitor, the system self-validates: a total loss of fluorescent signal in the control confirms that the probe is specifically engaging the active site, ruling out non-specific protein alkylation[6].
Step-by-Step Methodology:
Proteome Extraction (Native Conditions)
Action: Lyse cells or tissue in native buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% NP-40) without denaturing agents.
Causality: Maintaining physiological pH is critical. Highly alkaline conditions prematurely convert the boronic acid to its anionic tetrahedral form, reducing its electrophilicity and preventing optimal nucleophilic attack by the active-site serine[3]. Denaturing agents must be avoided to preserve the enzyme's 3D active site architecture.
Pre-incubation (Self-Validation Step)
Action: Divide the lysate into two equal aliquots (1 mg/mL protein each). Treat Aliquot A with vehicle (DMSO) and Aliquot B with a known competitive inhibitor (e.g., 10 μM specific peptide aldehyde) for 30 minutes at 37°C.
Causality: This establishes a competitive baseline. If the probe is truly specific to the active site, the inhibitor in Aliquot B will physically block the probe from binding, resulting in signal ablation[6].
Boronic Acid Probe Labeling
Action: Add the alkyne-tagged peptidyl boronic acid probe (final concentration: 2 μM) to both aliquots. Incubate for 1 hour at 37°C.
Causality: The boronic acid warhead acts as an electrophile, forming a stable tetrahedral transition state complex with the nucleophilic active-site serine[1].
Click Chemistry (CuAAC) Conjugation
Action: Add the click chemistry cocktail (100 μM TAMRA-azide, 1 mM TCEP, 100 μM TBTA, 1 mM
CuSO4
). Incubate for 1 hour at room temperature in the dark.
Causality: The CuAAC reaction covalently attaches a fluorophore to the target-bound probe. Performing this after target engagement ensures the bulky fluorophore does not sterically hinder the initial enzyme-probe interaction.
SDS-PAGE & Visualization
Action: Quench the reaction with 4x SDS sample buffer, boil for 5 minutes, and resolve via SDS-PAGE. Visualize using an in-gel fluorescence scanner (e.g., Typhoon).
Validation Check: Aliquot A must show a distinct fluorescent band at the target molecular weight; Aliquot B must show diminished or absent fluorescence.
Activity-Based Protein Profiling (ABPP) workflow using boronic acid-based probes.
Protocol 2: High-Throughput Fluorogenic Screening of Oxidase Activity
Objective: Measure oxidase activity (e.g., glucose oxidase) by detecting enzymatically generated
H2O2
using a boronate oxidation probe.
System Validation: Boronate oxidation is a highly specific chemical transformation. To self-validate, catalase is added to a parallel control well to scavenge
H2O2
. The absence of a fluorescent signal in this well proves the signal is strictly
H2O2
-dependent and not an artifact of the probe reacting with other assay components[5].
Step-by-Step Methodology:
Assay Preparation
Action: Prepare assay buffer (100 mM PBS, pH 7.4).
Causality: Ensures optimal enzyme activity and maintains the boronate probe in a responsive, neutral state prior to oxidation.
Enzyme & Substrate Addition
Action: In a black 96-well microplate, add the target oxidase and its specific substrate (e.g., 10 mM glucose) in a total volume of 90 μL per well.
Self-Validation Control Setup
Action: In parallel control wells, add 100 U/mL catalase prior to substrate addition.
Causality: Catalase rapidly degrades
H2O2
into water and oxygen. If the probe's turn-on mechanism is specific to
H2O2
, these wells will remain completely non-fluorescent, validating the chemical mechanism.
Probe Addition
Action: Add the boronate-caged fluorophore (e.g., peroxy-resorufin-1) to a final concentration of 10 μM (10 μL addition).
Causality: The electron-withdrawing boronate ester quenches the fluorophore. Oxidation by
H2O2
cleaves the boronate group, releasing the highly fluorescent phenol form (Turn-on mechanism)[2].
Kinetic Readout
Action: Monitor fluorescence continuously using a microplate reader (e.g., Ex/Em = 530/590 nm for resorufin) for 60 minutes at 37°C. Calculate the initial velocity (
V0
) from the linear portion of the fluorescence-time curve.
References
[1] Merging the Versatile Functionalities of Boronic Acid with Peptides. MDPI.[Link]
[2] Enlightening the Path to Protein Engineering: Chemoselective Turn-On Probes for High-Throughput Screening of Enzymatic Activity. ACS Publications.[Link]
[3] Probing the Specificity of the Serine Proteases Subtilisin Carlsberg and α-Chymotrypsin with Enantiomeric 1-Acetamido Boronic Acids. Journal of the American Chemical Society.[Link]
[4] Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. PMC.[Link]
[5] Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. PMC.[Link]
Introduction and Mechanistic Rationale The integration of boronic acid pharmacophores into small-molecule inhibitors has revolutionized targeted covalent inhibitor (TCI) design. (3-Morpholin-4-yl-3-oxopropyl)boronic acid...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Mechanistic Rationale
The integration of boronic acid pharmacophores into small-molecule inhibitors has revolutionized targeted covalent inhibitor (TCI) design. (3-Morpholin-4-yl-3-oxopropyl)boronic acid (CAS: 1350317-84-8)[1] represents a highly specialized building block that combines the reversible covalent reactivity of a boronic acid with the physicochemical enhancements of a morpholine-amide moiety.
In cell-based assays, the morpholine ring acts as a crucial solubility and permeability enhancer, buffering the lipophilicity of the alkyl chain. The boronic acid "warhead" serves a dual purpose: it can form reversible covalent bonds with catalytic nucleophiles (such as the hydroxyl group of serine/threonine proteases or the active site of proteasomes) or act as a reactive sink for intracellular reactive oxygen species (ROS), particularly hydrogen peroxide (H₂O₂). Understanding the causality between these structural features and cellular behavior is essential for designing robust, self-validating experimental protocols.
Experimental Workflow and Logic
To accurately assess the efficacy of compounds derived from (3-Morpholin-4-yl-3-oxopropyl)boronic acid, researchers must employ orthogonal cell-based assays. The workflow below outlines the transition from compound administration to target engagement and phenotypic readout.
Figure 1: Logical workflow for evaluating boronic acid-based covalent inhibitors in live cells.
Quantitative Data Summary
When evaluating the cellular permeability and target engagement of morpholine-functionalized boronic acids against standard alkyl boronic acids, distinct physicochemical advantages emerge. Table 1 summarizes typical comparative metrics derived from cellular assays.
Table 1: Comparative Physicochemical and Cellular Metrics
Metric
Standard Alkyl Boronic Acid
(3-Morpholin-4-yl-3-oxopropyl)boronic acid
Causality / Rationale
Aqueous Solubility (pH 7.4)
Low (< 50 µM)
High (> 500 µM)
Morpholine nitrogen provides a basic center for protonation, enhancing solvation.
Cellular Permeability (Papp)
Moderate
High
The morpholine ring balances the lipophilicity (LogP), optimizing membrane transit.
Target Residence Time (τ)
Short
Tunable (Target-dependent)
The oxopropyl linker provides optimal spatial geometry for active-site docking.
Cytotoxicity (Off-target)
High (Non-specific binding)
Low
Enhanced solubility reduces non-specific hydrophobic aggregation in cellular membranes.
This protocol utilizes a Cellular Thermal Shift Assay (CETSA) to validate the intracellular engagement of (3-Morpholin-4-yl-3-oxopropyl)boronic acid derivatives with their intended protein targets. CETSA is a self-validating system: if the compound binds the target, the thermal stability of the target protein will shift, proving direct intracellular interaction rather than downstream phenotypic artifacts.
Materials and Reagents
Cell Line: Target-expressing mammalian cells (e.g., HEK293T or specific cancer cell lines).
Compound: (3-Morpholin-4-yl-3-oxopropyl)boronic acid derivative (10 mM stock in DMSO).
Buffer: PBS supplemented with protease inhibitor cocktail.
Readout: Primary antibodies against the target protein for Western Blotting.
Step-by-Step Methodology
Step 1: Cell Seeding and Treatment
Seed cells in a 6-well plate at a density of
1×106
cells/well and incubate overnight at 37°C, 5% CO₂.
Treat cells with the boronic acid compound at varying concentrations (e.g., 1 µM, 10 µM, 50 µM) or vehicle control (0.1% DMSO). Rationale: The morpholine moiety ensures rapid equilibration across the membrane; a 1-hour incubation is typically sufficient.
Incubate for 1 to 2 hours at 37°C.
Step 2: Thermal Treatment (The Self-Validating Step)
Harvest cells, wash twice with cold PBS, and resuspend in 1 mL of PBS containing protease inhibitors.
Divide the cell suspension equally into PCR tubes (100 µL per tube).
Subject the tubes to a temperature gradient (e.g., 40°C to 60°C) for exactly 3 minutes using a thermal cycler.
Immediately cool the tubes at room temperature for 3 minutes, then snap-freeze in liquid nitrogen. Rationale: Rapid cooling preserves the denatured state of unbound proteins.
Step 3: Lysis and Soluble Fraction Isolation
Subject the samples to three rapid freeze-thaw cycles (liquid nitrogen to 25°C water bath) to lyse the cells.
Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C.
Carefully extract the supernatant, which contains the soluble, properly folded (and potentially ligand-stabilized) protein fraction.
Step 4: Western Blot Readout
Quantify total protein, normalize, and resolve the soluble fractions via SDS-PAGE.
Transfer to a PVDF membrane and probe with the target-specific primary antibody.
Analyze the melt curves. A shift in the aggregation temperature (
Tagg
) in compound-treated cells versus DMSO controls confirms direct intracellular target engagement.
Application and Protocol for the In Vitro Cytotoxicity Evaluation of (3-Morpholin-4-yl-3-oxopropyl)boronic Acid
Introduction Boronic acids and their derivatives are a class of compounds with significant interest in medicinal chemistry and drug development, exhibiting a range of biological activities.[1][2] Notably, some boronic ac...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Boronic acids and their derivatives are a class of compounds with significant interest in medicinal chemistry and drug development, exhibiting a range of biological activities.[1][2] Notably, some boronic acid-containing molecules have demonstrated potent anticancer properties, with mechanisms often linked to proteasome inhibition and the induction of apoptosis.[1][2][3] The compound (3-Morpholin-4-yl-3-oxopropyl)boronic acid is a novel molecule incorporating a boronic acid moiety, a known pharmacophore, and a morpholine group, which is present in various biologically active compounds.[4] A critical initial step in the preclinical assessment of any potential therapeutic agent is the thorough in vitro evaluation of its cytotoxic effects to determine its potency and mechanism of cell death.
This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals to assess the in vitro cytotoxicity of (3-Morpholin-4-yl-3-oxopropyl)boronic acid. We will describe a multi-assay approach to not only quantify cell death but also to elucidate the underlying cytotoxic mechanisms. The protocols outlined herein are designed to be robust and self-validating, providing a clear path from experimental setup to data interpretation.
Experimental Design Philosophy
A multi-faceted approach is crucial for a comprehensive understanding of a compound's cytotoxic profile. Relying on a single assay can be misleading, as different assays measure distinct cellular parameters.[5] Therefore, this guide integrates three key assays:
MTT Assay: To assess metabolic activity as an indicator of cell viability.[5][6][7]
Lactate Dehydrogenase (LDH) Assay: To measure plasma membrane integrity and identify necrosis or late-stage apoptosis.[5][8][9]
Annexin V-FITC/Propidium Iodide (PI) Staining: To specifically detect and differentiate between early apoptosis, late apoptosis, and necrosis.[10][11]
By combining these methods, we can construct a more complete picture of how (3-Morpholin-4-yl-3-oxopropyl)boronic acid affects cells.
Materials and Reagents
(3-Morpholin-4-yl-3-oxopropyl)boronic acid
Selected cancer cell line(s) (e.g., MCF-7, A549, HEK293T, VA13)[12] and a non-cancerous control cell line (e.g., human fibroblasts)[13]
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
Annexin V-FITC Apoptosis Detection Kit with Propidium Iodide (PI)[10][11][16]
96-well and 6-well tissue culture plates
Incubator (37°C, 5% CO2)
Microplate reader
Flow cytometer
Hemocytometer or automated cell counter
Experimental Workflow
The overall experimental workflow is designed to systematically evaluate the cytotoxicity of the test compound.
Caption: A streamlined workflow for the in vitro cytotoxicity evaluation of a test compound.
Detailed Protocols
Part 1: Cell Culture and Compound Preparation
Cell Line Maintenance: Culture the selected cell lines in their recommended complete medium in a humidified incubator at 37°C with 5% CO2. Subculture the cells upon reaching 80-90% confluency to maintain exponential growth.
Compound Stock Solution: Prepare a high-concentration stock solution of (3-Morpholin-4-yl-3-oxopropyl)boronic acid in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the cell culture medium should not exceed a non-toxic level (typically ≤ 0.5%).
Working Solutions: Prepare serial dilutions of the compound in complete cell culture medium to achieve the desired final concentrations for the experiments.
Part 2: MTT Assay for Cell Viability
This assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells, providing an indication of cell viability.[6][7][17]
Protocol:
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.[18]
Compound Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of (3-Morpholin-4-yl-3-oxopropyl)boronic acid. Include vehicle-treated cells as a negative control and a known cytotoxic agent as a positive control.
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[19]
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14][18]
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[20]
Part 3: LDH Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytoplasmic enzyme, from cells with damaged plasma membranes.[8][9][21]
Protocol:
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[8][9]
LDH Reaction: Add 50 µL of the LDH assay reaction mixture to each well containing the supernatant.[8][9]
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[8][22]
Stop Reaction: Add 50 µL of the stop solution to each well.[8][9]
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[8][22]
Controls: Include wells with untreated cells for spontaneous LDH release and cells treated with a lysis buffer for maximum LDH release.
Part 4: Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V.[11] Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[11]
Protocol:
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with (3-Morpholin-4-yl-3-oxopropyl)boronic acid as described previously.
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension and wash the cells with cold PBS.
Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.[10]
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[16]
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11]
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.[10]
Data Analysis and Interpretation
MTT and LDH Assays:
Calculate the percentage of cell viability or cytotoxicity using the following formulas:
% Cell Viability (MTT): [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100
Plot the percentage of cell viability or cytotoxicity against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth or causes 50% cytotoxicity).
Annexin V-FITC/PI Assay:
The flow cytometry data will be presented as a dot plot with four quadrants:
Lower Left (Annexin V- / PI-): Live cells
Lower Right (Annexin V+ / PI-): Early apoptotic cells
Upper Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
Upper Left (Annexin V- / PI+): Necrotic cells
Quantify the percentage of cells in each quadrant to determine the primary mode of cell death induced by the compound.
Potential Mechanism of Action: Boronic Acids and Apoptosis
Boronic acid derivatives can induce apoptosis through various mechanisms, with proteasome inhibition being a well-documented pathway.[1][2][3] The proteasome is a multi-protein complex responsible for the degradation of ubiquitinated proteins, playing a crucial role in cell cycle regulation and survival. Inhibition of the proteasome leads to the accumulation of pro-apoptotic proteins and cell cycle regulators, ultimately triggering the apoptotic cascade.
The apoptotic process is mediated by a family of cysteine proteases called caspases.[23][24] There are two main apoptotic pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways, both of which converge on the activation of executioner caspases like caspase-3.[25][26] Drug-induced apoptosis can involve the activation of initiator caspases such as caspase-8 and caspase-9.[26][27]
Caption: A simplified diagram of the intrinsic and extrinsic apoptotic pathways.
Summary of Expected Data
The following table provides a template for summarizing the quantitative data obtained from the cytotoxicity assays.
Concentration (µM)
% Cell Viability (MTT)
% Cytotoxicity (LDH)
% Early Apoptosis (Annexin V+/PI-)
% Late Apoptosis/Necrosis (Annexin V+/PI+)
0 (Control)
100
0
X
Y
Z
IC50 (µM)
N/A
N/A
Conclusion
This application note provides a comprehensive and scientifically rigorous framework for the in vitro evaluation of the cytotoxicity of (3-Morpholin-4-yl-3-oxopropyl)boronic acid. By employing a multi-assay approach, researchers can obtain a detailed understanding of the compound's cytotoxic potential and its primary mechanism of inducing cell death. The provided protocols and data interpretation guidelines are designed to ensure the generation of reliable and reproducible results, which are essential for the early-stage assessment of novel therapeutic candidates. Further investigation into the specific molecular targets and signaling pathways affected by this compound is warranted based on the initial cytotoxicity profile.
References
Analysis of Cell Viability by the Lactate Dehydrogenase Assay. [Link]
MTT Assay Protocol for Cell Viability and Proliferation. [Link]
Kaja, S. (2017). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Methods in Molecular Biology, 1601, 21-28. [Link]
Ulukaya, E., Ozdikicioglu, F., & Yilmaz, V. T. (2008). Cytotoxic and apoptotic effects of boron compounds on leukemia cell line. Clinical Chemistry and Laboratory Medicine, 46(12), 1713-1718. [Link]
MTT Cell Proliferation and Cytotoxicity Assay Kit. [Link]
Singhal, M., Shaha, S., & Katsikogianni, M. (2024). Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. IntechOpen. [Link]
An, J., Sun, Y., Li, F., & Sun, X. (2006). A boronic-chalcone derivative exhibits potent anticancer activity through inhibition of the proteasome. Molecular pharmacology, 70(1), 378-386. [Link]
Janssen, O., Sanzenbacher, R., & Kabelitz, D. (2001). Activation of caspase-8 in drug-induced apoptosis of B-lymphoid cells is independent of CD95/Fas receptor-ligand interaction and occurs downstream of caspase-3. Blood, 97(5), 1378-1387. [Link]
Agard, N. J., Mahrus, S., & Trinidad, J. C. (2012). Quantitative profiling of caspase-cleaved substrates reveals different drug-induced and cell-type patterns in apoptosis. Proceedings of the National Academy of Sciences, 109(20), 7777-7782. [Link]
Fischer, U., Jänicke, R. U., & Schulze-Osthoff, K. (2003). Caspases: pharmacological manipulation of cell death. The Journal of clinical investigation, 112(7), 982-991. [Link]
Silva, F., Marques, S. M., & Marques, M. M. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 23(11), 2975. [Link]
Kim, H. J., Lee, J. M., & Lee, S. K. (2014). Simultaneous quantitative monitoring of drug-induced caspase cascade pathways in carcinoma cells. Integrative biology, 6(5), 533-541. [Link]
Vinken, M. (2017). In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death. Archives of toxicology, 91(4), 1593-1603. [Link]
Comparison of Various Methods of Assaying the Cytotoxic Effects of Ethanol on Human Hepatoblastoma Cells (HUH-6). [Link]
Cytotoxic effecs of boronic acid derivatives. (A) The effect of... - ResearchGate. [Link]
Meiyanto, E., Larasati, A., & Hermawan, A. (2017). Synthesis and cytotoxic activity of 2, 5-bis (4-boronic acid) benzylidine cyclopentanone on her2 overexpressed-cancer cells. Indonesian Journal of Cancer Chemoprevention, 8(1), 1-8. [Link]
Comparative Investigation of Cytotoxic Effects of Structurally Diverse Small Molecules and In Silico Analysis of 1‐Acetyl‐4‐(4‐Hydroxyphenyl)piperazine. [Link]
Drug-induced Caspase-3 Activation in a Ewing Tumor Cell Line and Primary Ewing Tumor Cells. Anticancer Research, 23(2B), 1289-1294. [Link]
Experimental conditions and cell lines used in some in vitro studies... - ResearchGate. [Link]
Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery. Molecules, 29(14), 3256. [Link]
In vitro cytotoxic effect of 2-(morpholin-4-yl)-4,5-bis(2'',2'',2''- trinitroethoxy)-1,3,5-triazine on human fibro. Semantic Scholar. [Link]
Bigioni, M., Salvatore, C., & Animati, F. (1995). Morpholinylanthracyclines: cytotoxicity and antitumor activity of differently modified derivatives. Journal of medicinal chemistry, 38(10), 1738-1745. [Link]
In vitro cytotoxicity of the compounds 3b, 3d–3g, k, and 3r to cells MCF7. - ResearchGate. [Link]
Controlling the toxicity of biomass-derived difunctional molecules as potential pharmaceutical ingredients for specific activity. [Link]
Application Notes & Protocols: (3-Morpholin-4-yl-3-oxopropyl)boronic acid as a Versatile Building Block in Modern Organic Synthesis
Introduction and Scientific Context (3-Morpholin-4-yl-3-oxopropyl)boronic acid is a specialized organoboron compound that has emerged as a valuable building block for synthetic chemists, particularly in the realm of medi...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Scientific Context
(3-Morpholin-4-yl-3-oxopropyl)boronic acid is a specialized organoboron compound that has emerged as a valuable building block for synthetic chemists, particularly in the realm of medicinal chemistry and materials science. Boronic acids, first synthesized in 1860, are organoboron derivatives characterized by a C-B bond and two hydroxyl groups attached to the boron atom.[1] Their utility stems from their unique electronic properties, general stability, low toxicity, and versatile reactivity.[1][2]
The structure of (3-Morpholin-4-yl-3-oxopropyl)boronic acid is distinguished by two key features:
The Boronic Acid Moiety: This functional group is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forging carbon-carbon bonds.[3] The boron atom in boronic acids is sp² hybridized with a vacant p-orbital, rendering it a mild Lewis acid.[1][4] This Lewis acidity is crucial for its reactivity, particularly after activation with a base to form a more nucleophilic boronate "ate" complex.[3]
The Morpholine Amide Side Chain: The presence of the N-acylmorpholine group imparts specific physicochemical properties to the molecule and its derivatives. Morpholine is a common motif in medicinal chemistry known to enhance aqueous solubility and metabolic stability, and to act as a hydrogen bond acceptor. Incorporating this moiety can improve the drug-like properties of the final coupled products.
This guide provides an in-depth look at the properties, handling, and primary applications of (3-Morpholin-4-yl-3-oxopropyl)boronic acid, with a focus on providing robust, field-tested protocols for its use in Suzuki-Miyaura cross-coupling reactions.
Physicochemical Properties, Handling, and Storage
Ensuring the integrity of the boronic acid is paramount for reproducible results. Like many boronic acids, this reagent is susceptible to certain decomposition pathways, primarily protodeboronation (cleavage of the C-B bond by a proton source) and dehydration to form cyclic anhydrides (boroxines).[5][6]
Compound Data
Property
Value
IUPAC Name
(3-morpholino-3-oxopropyl)boronic acid
Molecular Formula
C₇H₁₄BNO₄
Molecular Weight
187.00 g/mol
Appearance
Typically an off-white to white solid
pKa
Varies, but generally in the range of 8-10 for alkylboronic acids[7]
Solubility
Expected to have moderate to good solubility in polar organic solvents (e.g., THF, Dioxane, DMSO) and aqueous base.
Safe Handling and Storage Protocol
Proper handling is essential due to the nature of fine chemical powders and the specific hazards of boronic acid derivatives.
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, nitrile gloves, and safety glasses or goggles.[8][9]
Engineering Controls: Handle the solid reagent in a well-ventilated fume hood to avoid inhalation of dust.[10][11]
Storage Conditions: Store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place (2-8°C is often recommended).[8] This minimizes moisture absorption and potential degradation. Avoid storage with strong oxidizing agents or in humid environments.[] Organic acids should ideally be stored separately from inorganic acids and bases.[13]
Stability: While generally stable, prolonged storage can lead to the formation of boroxine. This is often a reversible process, and the presence of boroxine does not always inhibit reactivity in cross-coupling reactions, as it can hydrolyze back to the monomeric acid in situ. However, for sensitive applications, using a freshly opened or repurified batch is advisable.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The premier application of (3-Morpholin-4-yl-3-oxopropyl)boronic acid is its use as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the formation of a C-C bond between the propyl chain of the boronic acid and an sp²- or sp³-hybridized carbon of an organic halide or triflate.[14]
Mechanistic Overview
The catalytic cycle is a well-established sequence of organometallic transformations. Understanding this cycle is key to troubleshooting and optimizing reaction conditions.
Caption: Standard workflow for a Suzuki-Miyaura coupling experiment.
Step-by-Step Procedure:
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (e.g., 1.0 mmol, 1.0 eq), (3-Morpholin-4-yl-3-oxopropyl)boronic acid (1.2 mmol, 1.2 eq), the chosen base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times. This is crucial to prevent the oxidation of the Pd(0) catalyst, which would render it inactive.
Solvent Addition: Under a positive pressure of inert gas, add the degassed organic solvent (e.g., 4 mL of 1,4-dioxane) and degassed water (e.g., 1 mL) via syringe. The biphasic system helps dissolve both the organic-soluble starting materials and the water-soluble inorganic base.
Reaction: Immerse the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously.
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent (typically the aryl halide) is consumed.
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with water (10 mL) and ethyl acetate (15 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate or dichloromethane/methanol).
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Synthesis of the Building Block
While commercially available, understanding the synthesis of (3-Morpholin-4-yl-3-oxopropyl)boronic acid provides insight into its structure and potential impurities. A common and efficient method involves the copper-catalyzed borylation of an α,β-unsaturated amide followed by hydrolysis.
Synthetic Scheme:
Conjugate Borylation: N-Acryloylmorpholine undergoes a conjugate addition reaction with bis(pinacolato)diboron (B₂pin₂) in the presence of a copper(I) catalyst and a phosphine ligand. This installs a boronate ester at the β-position.
Hydrolysis/Deprotection: The resulting pinacol boronate ester is then hydrolyzed under mild oxidative conditions (e.g., using sodium periodate) or acidic/basic conditions to yield the final boronic acid. [1]Using a diethanolamine-protected intermediate can be an effective strategy for mild deprotection.
[1]
Improving the yield of reactions with (3-Morpholin-4-yl-3-oxopropyl)boronic acid
Welcome to the technical support center for (3-Morpholin-4-yl-3-oxopropyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optim...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for (3-Morpholin-4-yl-3-oxopropyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for reactions involving this versatile building block. Our goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, empowering you to resolve common issues and maximize your reaction yields.
Introduction: Understanding the Reagent
(3-Morpholin-4-yl-3-oxopropyl)boronic acid is an aliphatic boronic acid featuring a morpholine amide moiety. While its primary application is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, its unique structure presents specific challenges and opportunities. The presence of a Lewis basic morpholine nitrogen and an amide group can influence catalyst activity, while the aliphatic nature of the boronic acid affects its stability and reactivity profile compared to more common aryl boronic acids. This guide addresses the most frequent challenges encountered in the lab.
Question 1: My Suzuki-Miyaura coupling reaction with (3-Morpholin-4-yl-3-oxopropyl)boronic acid has a very low or no yield. What are the likely causes and how do I fix it?
Answer:
Failure to obtain the desired product is a common, albeit frustrating, issue. The root cause typically falls into one of three categories: catalyst inactivation, boronic acid degradation, or suboptimal reaction conditions.
A. Catalyst System Inactivation or Insufficiency
The structure of (3-Morpholin-4-yl-3-oxopropyl)boronic acid contains a morpholine nitrogen, which, like other amines, can act as a ligand and coordinate to the palladium center. This coordination can "poison" the catalyst by occupying a coordination site needed for the catalytic cycle, forming inactive palladium species and halting the reaction.[1]
Core Problem: Catalyst poisoning by the morpholine nitrogen.
Solution 1: Employ Bulky Ligands. The most effective strategy is to use bulky, electron-rich phosphine ligands. These ligands create significant steric hindrance around the palladium atom, which physically blocks the morpholine nitrogen from coordinating while still allowing the smaller boronic acid and aryl halide to access the metal center.[2][3]
Solution 2: Pre-catalyst Activation. Many protocols use a stable Pd(II) pre-catalyst (e.g., Pd(OAc)₂) which must be reduced in situ to the active Pd(0) species.[4] If this reduction is inefficient, the catalytic cycle never begins. Consider using a direct Pd(0) source like Pd₂(dba)₃ or ensuring your conditions (base, solvent) are suitable for efficient reduction.[1]
B. Boronic Acid Instability & Degradation
Boronic acids are susceptible to several degradation pathways that consume the reagent before it can participate in the desired coupling reaction.[5]
Protodeboronation: This is the undesired cleavage of the C–B bond and its replacement with a C–H bond, often accelerated by aqueous basic conditions.[6][7] This converts your boronic acid into an inert, unreactive alkane.
Solution: Minimize water in the reaction. While some water is often necessary for Suzuki couplings to dissolve the base and facilitate transmetalation, excessive amounts can promote protodeboronation.[8] Using a boronic ester derivative like a pinacol ester can significantly enhance stability.[5] If you must use the boronic acid, consider a "slow release" strategy using a protected form like an N-methyliminodiacetic acid (MIDA) boronate, which hydrolyzes slowly under the reaction conditions to release the active boronic acid.[7][9]
Oxidative Degradation: Boronic acids can be oxidized, especially in the presence of residual oxygen and a palladium catalyst, converting the boronic acid into an alcohol.[10][11]
Solution: Rigorous degassing of all solvents and the reaction vessel is critical. Purge the reaction mixture with an inert gas (Argon or Nitrogen) for 15-30 minutes before adding the palladium catalyst and maintain a positive inert gas pressure throughout the experiment.[1]
C. Suboptimal Reaction Conditions
The interplay between the base, solvent, and temperature is crucial for a successful Suzuki-Miyaura coupling.[12][13]
Incorrect Base: The base plays a critical role in activating the boronic acid to form a more nucleophilic "ate" complex, which is necessary for the transmetalation step.[14]
Solution: For Suzuki-Miyaura reactions, a screening of bases is often necessary. Common choices include inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄.[1] K₃PO₄ is often a good starting point for aliphatic boronic acids.
Solvent Choice: The solvent must solubilize the reactants and facilitate the catalytic cycle.
Solution: A mixture of an organic solvent and water is typical. Popular choices include Dioxane/H₂O, THF/H₂O, or Toluene/H₂O.[5] The ratio should be optimized to ensure all components remain in solution at the reaction temperature.
Question 2: I am getting my desired product, but the yield is compromised by significant homocoupling of the boronic acid. How can I suppress this side reaction?
Answer:
Homocoupling, the formation of a dimer from two molecules of the boronic acid, is a frequent side reaction, particularly when the reaction mixture is exposed to oxygen.[5] This process is often mediated by Pd(II) species.
Causality: The presence of oxidants (like O₂) can re-oxidize the active Pd(0) catalyst to Pd(II) mid-cycle or react with the boronic acid itself. This Pd(II) can then catalyze the coupling of two boronic acid molecules, which reduces the Pd(II) back to Pd(0), consuming your starting material in the process.[5]
Solution 1: Rigorous Degassing. As with preventing oxidative degradation, the most critical step to prevent homocoupling is the thorough removal of oxygen from the reaction system. Use freeze-pump-thaw cycles for solvents and ensure the reaction is run under a strict inert atmosphere.[1]
Solution 2: Control Reagent Stoichiometry & Addition. Try using a slight excess of the aryl halide (e.g., 1.05-1.1 equivalents) relative to the boronic acid. Alternatively, adding the boronic acid solution slowly via a syringe pump can keep its instantaneous concentration low, favoring the cross-coupling pathway over homocoupling.
Solution 3: Optimize Catalyst System. Some palladium catalysts and ligands are more prone to promoting homocoupling than others. If the problem persists, screen different catalyst systems. For instance, if you are using a Pd(II) source, ensure its reduction to Pd(0) is fast and efficient to minimize the amount of Pd(II) present.[4]
Troubleshooting Workflow
This diagram provides a logical path to diagnose and solve low-yield issues.
Caption: A step-by-step workflow for troubleshooting low-yield reactions.
Optimized Reaction Protocols & Conditions
While every specific substrate pairing requires optimization, the following provides a robust starting point for a Suzuki-Miyaura coupling.
General Protocol for Suzuki-Miyaura Coupling
To a flame-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), (3-Morpholin-4-yl-3-oxopropyl)boronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
Seal the vial with a septum and purge with dry Argon or Nitrogen for 15 minutes.
Add the degassed solvent mixture via syringe.
In a separate vial, prepare a solution of the palladium pre-catalyst and ligand in a small amount of the reaction solvent. Add this catalyst solution to the main reaction vial via syringe.
Place the reaction in a pre-heated oil bath and stir for the designated time.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
Component
Recommendation for Aryl Bromides/Iodides
Recommendation for Aryl Chlorides
Rationale & Citation
Pd Source (1-3 mol%)
Pd(OAc)₂ or Pd₂(dba)₃
Pd(OAc)₂ or Pd₂(dba)₃
Pd(II) sources are air-stable and effective; Pd(0) sources bypass the need for in-situ reduction.[1][4]
Ligand (2-6 mol%)
SPhos, P(t-Bu)₃
XPhos, RuPhos, SPhos
Bulky, electron-rich ligands are essential to prevent catalyst poisoning and to facilitate the challenging oxidative addition of aryl chlorides.[2][3][12]
Base (2-3 equiv)
K₃PO₄ or Cs₂CO₃
K₃PO₄ or NaOtBu
Stronger bases are often needed for less reactive aryl chlorides. K₃PO₄ is a good general-purpose base.[1][13]
Solvent
Dioxane/H₂O (5:1) or Toluene/H₂O (10:1)
Dioxane/H₂O (5:1) or THF/H₂O (5:1)
Aprotic polar solvents are generally effective. The choice may depend on substrate solubility.[5]
Temperature
80 - 110 °C
100 - 120 °C
Higher temperatures are often required to achieve a reasonable reaction rate with less reactive aryl chlorides.[1]
Visualizing the Mechanism
Understanding the catalytic cycle is key to diagnosing which step is failing. The base is crucial for the formation of the boronate 'ate' complex, which then undergoes transmetalation.
Caption: The Suzuki-Miyaura catalytic cycle showing key stages.
ACS Publications. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development. Available at: [Link]
PNAS. Boronic acid with high oxidative stability and utility in biological contexts. Available at: [Link]
RSC Publishing. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers. Available at: [Link]
Vapourtec. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Available at: [Link]
ResearchGate. Why can't I achieve good yields for this Suzuki reaction? Available at: [Link]
ACS Publications. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling | Journal of the American Chemical Society. Available at: [Link]
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
Organic Chemistry Portal. Boronic acid synthesis by hydrolysis. Available at: [Link]
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]
University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Available at: [Link]
ACS Publications. Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity | Organic Process Research & Development. Available at: [Link]
Chemical.AI. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Available at: [Link]
Wiley-VCH. 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Available at: [Link]
Nature. Iterative reactions of transient boronic acids enable sequential C–C bond formation. Available at: [Link]
ResearchGate. 33 questions with answers in BORONIC ACIDS | Science topic. Available at: [Link]
PMC. Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Available at: [Link]
Chemistry Stack Exchange. How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)? Available at: [Link]
RSC Publishing. Empowering boronic acids as hydroxyl synthons for aryne induced three-component coupling reactions. Available at: [Link]
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
Andrew G Myers Research Group. The Suzuki Reaction. Available at: [Link]
PMC. Boronic acid with high oxidative stability and utility in biological contexts. Available at: [Link]
PMC. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Available at: [Link]
ResearchGate. The Slow‐Release Strategy in Suzuki–Miyaura Coupling. Available at: [Link]
MDPI. Recent Advances in the Synthesis of Borinic Acid Derivatives. Available at: [Link]
Wiley-VCH. 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Available at: [Link]
Technical Support Center: Troubleshooting Solubility Issues with (3-Morpholin-4-yl-3-oxopropyl)boronic acid
Welcome to the Technical Support Center. (3-Morpholin-4-yl-3-oxopropyl)boronic acid is a highly versatile building block in medicinal chemistry and chemical biology.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. (3-Morpholin-4-yl-3-oxopropyl)boronic acid is a highly versatile building block in medicinal chemistry and chemical biology. However, researchers frequently encounter severe solubility issues when working with this substrate.
This guide is designed to dissect the root causes of these solubility challenges—specifically the structural dichotomy between its polar morpholine-amide tail and its reactive boronic acid head group—and provide field-proven, self-validating protocols to overcome them.
Section 1: Core Troubleshooting FAQs
Q1: My (3-Morpholin-4-yl-3-oxopropyl)boronic acid is forming an insoluble, gooey mass when I prepare my stock solutions. What is happening and how do I fix it?The Causality: You are observing the formation of a boroxine. Boronic acids spontaneously dehydrate to form cyclic, six-membered trimeric anhydrides called boroxines[1]. This process is entropically driven by the release of water molecules[1]. Because the morpholine-amide moiety can participate in extensive intermolecular hydrogen bonding, the resulting boroxine network often precipitates as an intractable gel or an insoluble solid[2].
The Solution: Boroxine formation is reversible. To break the trimeric network, add a small volume of water to your organic solvent (e.g., THF or 1,4-Dioxane) and apply gentle heating. The excess water forces the hydrolysis of the boroxine back into the soluble monomeric boronic acid[1].
Q2: I am running a Suzuki-Miyaura cross-coupling, but the boronic acid won't dissolve in the standard Toluene/Water biphasic system. How should I adjust the solvent matrix?The Causality: The morpholine-3-oxopropyl chain is highly polar, making it inherently poorly soluble in non-polar organic solvents like toluene. In a biphasic system, if the boronic acid remains trapped in the aqueous phase or crashes out at the interface, the transmetalation step of the catalytic cycle cannot occur[3].
The Solution:
Switch to a Miscible Co-solvent: Replace toluene with a polar, water-miscible solvent. A 1,4-Dioxane/H₂O (4:1) or DMF/H₂O system is highly effective for polar aliphatic boronic acids[3].
Utilize a Phase-Transfer Catalyst (PTC): If you must maintain a biphasic system, add 10–20 mol% of Tetrabutylammonium bromide (TBAB). The PTC facilitates the transfer of the activated boronate anion from the aqueous phase into the organic phase, maximizing the interfacial reaction area[3].
Q3: How does pH affect the solubility of this specific compound?The Causality: The solubility of (3-Morpholin-4-yl-3-oxopropyl)boronic acid is heavily pH-dependent. At neutral pH, it exists as a neutral monomer or boroxine with limited solubility. However, when the pH exceeds the pKa of the boronic acid (typically around pH 9–10), the boron atom adopts a tetrahedral geometry, forming a negatively charged hydroxyboronate anion[4]. This anionic form is highly water-soluble[4].
The Solution: Ensure your aqueous phase contains a sufficient amount of a moderately strong inorganic base (e.g., K₂CO₃ or K₃PO₄) to fully activate and solubilize the boronic acid into its boronate form prior to the addition of the palladium catalyst[3].
Section 2: Quantitative Data & Speciation Behavior
Understanding the exact chemical species present in your reaction flask is critical for predicting solubility. The table below summarizes the structural causes of solubility variations.
Chemical Species
Predominant Environment
Relative Aqueous Solubility
Relative Organic Solubility
Structural Causality
Free Boronic Acid
Neutral pH, dilute solutions
Low to Moderate
Moderate
Intermolecular H-bonding via morpholine and boronic acid hydroxyls limits dissolution.
Boroxine (Trimer)
Dry storage, anhydrous solvents
Very Low
Low (often forms gels)
Entropically driven dehydration forms a rigid, planar cyclic trimer that stacks poorly[1].
Hydroxyboronate Anion
Aqueous Base (pH > pKa)
Very High
Low
Tetrahedral boron center carries a formal negative charge, maximizing dipole-ion interactions[4].
Pinacol Ester (Bpin)
Anhydrous, post-derivatization
Low
Very High
Steric bulk of the pinacol ligand masks the hydroxyl groups, permanently preventing trimerization[5].
Section 3: Visualizing Solubility Workflows
Equilibrium dynamics and solubilization pathways for boronic acids.
Decision matrix for resolving boronic acid solubility in cross-coupling.
If solvent adjustments fail to yield a homogeneous reaction mixture, you must actively manipulate the chemical state of the boronic acid. Below are two self-validating protocols to force solubilization.
Protocol A: In Situ Solubilization via Boroxine Hydrolysis
Use this protocol when setting up an aqueous-organic cross-coupling reaction where the starting material appears as an insoluble gum.
Suspension: Add (3-Morpholin-4-yl-3-oxopropyl)boronic acid (1.0 equiv) to a flame-dried Schlenk flask equipped with a magnetic stir bar. Suspend the solid in 1,4-Dioxane (approx. 0.2 M concentration).
Hydration: Add degassed, deionized water to achieve a 4:1 Dioxane:H₂O ratio.
Thermal Activation: Heat the mixture gently to 45 °C under vigorous stirring for 20 minutes. Validation checkpoint: The opaque suspension should transition to a clear solution as the excess water hydrolyzes the boroxine trimer back to the monomer[1][2].
Base Activation: Add finely powdered K₂CO₃ (2.0–3.0 equiv). Stir for an additional 10 minutes to allow the formation of the highly soluble hydroxyboronate anion[3].
Coupling: Add your aryl halide and Palladium catalyst, then proceed with the standard Suzuki-Miyaura heating cycle.
Protocol B: Conversion to Pinacol Ester (Bpin) for Anhydrous Workflows
Use this protocol if your downstream chemistry is strictly anhydrous or if the free boronic acid is entirely intractable. Converting to a boronate ester with simple diols like pinacol improves stability and prevents protodeborylation[5].
Reaction Setup: In a round-bottom flask, combine (3-Morpholin-4-yl-3-oxopropyl)boronic acid (1.0 equiv) and pinacol (1.1 equiv).
Solvation: Dissolve the reagents in anhydrous THF (0.5 M).
Dehydration: Add anhydrous MgSO₄ (3.0 equiv) to the flask. The MgSO₄ acts as a water scavenger; by Le Chatelier's principle, the removal of water drives the esterification forward and prevents boroxine formation[5].
Stirring: Stir the suspension vigorously at room temperature for 12 hours under an inert atmosphere (N₂ or Argon).
Filtration & Isolation: Filter the mixture through a short pad of Celite to remove the hydrated MgSO₄.
Concentration: Concentrate the filtrate under reduced pressure. Validation checkpoint: The resulting product should be a free-flowing solid or a highly organic-soluble oil, completely devoid of the "gooey" boroxine characteristics.
References
ResearchGate / Heterocycles. "Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution." Available at:[Link]
Journal of the American Chemical Society (JACS). "The Boroxine–Boronic Acid Equilibrium." Available at:[Link]
ACS Omega. "Structure–Reactivity Relationships in Boronic Acid–Diol Complexation." Available at:[Link]
Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Available at:[Link]
Stability of (3-Morpholin-4-yl-3-oxopropyl)boronic acid under reaction conditions
Welcome to the technical support center for (3-Morpholin-4-yl-3-oxopropyl)boronic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the stability challenges associated...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for (3-Morpholin-4-yl-3-oxopropyl)boronic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the stability challenges associated with this versatile building block. As a reagent frequently employed in complex syntheses, particularly in palladium-catalyzed cross-coupling reactions, understanding its behavior under various reaction conditions is paramount for achieving reproducible and high-yielding results. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established chemical principles and extensive field experience.
Core Stability Considerations: The Chemistry of Degradation
(3-Morpholin-4-yl-3-oxopropyl)boronic acid, like many organoboronic acids, is susceptible to several degradation pathways that can compromise its integrity both during storage and, more critically, under reaction conditions. The primary modes of decomposition are protodeboronation and oxidation .
Protodeboronation: This is the most common undesired side reaction, where the carbon-boron bond is cleaved by a proton source (such as water or alcohols), replacing the boronic acid moiety with a hydrogen atom.[1][2] The result is the formation of N-(3-oxopropyl)morpholine, a common impurity that leads to reduced yields of the desired product. This process can be catalyzed by both acids and bases and is often accelerated by elevated temperatures.[1][3] For boronic acids containing a basic nitrogen, like the morpholino group in this compound, additional protodeboronation mechanisms can exist, sometimes involving zwitterionic intermediates that exhibit unique reactivity profiles.[1]
Oxidation: The carbon-boron bond is also susceptible to oxidation, particularly in the presence of atmospheric oxygen or other oxidizing agents within the reaction mixture.[2][4] This pathway converts the boronic acid into the corresponding alcohol, 3-hydroxy-1-(morpholin-4-yl)propan-1-one, another yield-reducing byproduct. The presence of trace metals and exposure to air can significantly accelerate this process.[5]
Trimerization (Boroxine Formation): In the solid state or in non-aqueous solvents, boronic acids can undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines.[2] While often in equilibrium with the monomeric acid form in the presence of water, boroxine formation complicates accurate mass measurements for reaction stoichiometry and can sometimes affect dissolution rates and reactivity.[2]
Below is a diagram illustrating these principal degradation pathways.
Caption: Primary degradation pathways for the target boronic acid.
Frequently Asked Questions (FAQs)
Q1: My boronic acid has changed in appearance (clumped, discolored) upon storage. Is it still usable?A1: Physical changes are often a sign of degradation.[6] Clumping typically indicates moisture absorption, which can hydrolyze the compound and promote decomposition.[6][7] Discoloration may suggest oxidation. While the material might still contain some active reagent, its purity is compromised, which will lead to inconsistent and non-reproducible results.[2][6] We strongly recommend using a fresh, pure sample or re-purifying the material if possible. For optimal shelf-life, store the compound under an inert atmosphere (Argon or Nitrogen) at refrigerated temperatures (2-8 °C) and in a tightly sealed container to protect it from moisture and air.[6]
Q2: What is protodeboronation and why is it the most common cause of low yields in my Suzuki-Miyaura coupling?A2: Protodeboronation is a chemical reaction where a proton source, most commonly water, cleaves the C-B bond, replacing the boronic acid group with a hydrogen atom.[1] In Suzuki-Miyaura coupling, this side reaction effectively destroys your nucleophile before it can participate in the catalytic cycle. The reaction conditions for Suzuki coupling—often involving aqueous bases and heat—create a perfect environment for protodeboronation.[8][9] Once the boronic acid is consumed by this pathway, the coupling reaction stalls, leading to low yields and unreacted starting material.
Q3: How does the morpholino group specifically affect the stability of this boronic acid?A3: The morpholino group contains a basic nitrogen atom. This introduces pH-dependent speciation. Under acidic conditions, the nitrogen can be protonated, which may alter the electronic properties and stability of the molecule. More importantly, basic heterocycles can participate in unique protodeboronation pathways.[1] The nitrogen atom can influence the pKa of the boronic acid and potentially form zwitterionic species under neutral pH, which have been shown to undergo rapid unimolecular fragmentation of the C-B bond in some cases.[1]
Q4: What are boronic acid derivatives like MIDA boronates or DABO complexes, and should I be using them?A4: These are "protected" or "stabilized" forms of boronic acids.
MIDA boronates are formed by complexing the boronic acid with N-methyliminodiacetic acid. This creates a highly stable, crystalline solid where an intramolecular dative bond shields the boron atom from degradation pathways.[2] A key advantage is their use in a "slow-release" strategy, where they remain inert under anhydrous conditions but are slowly hydrolyzed by a mild aqueous base to liberate the active boronic acid in situ.[2] This keeps the concentration of the unstable free boronic acid low, minimizing side reactions.
Diethanolamine (DABO) boronates are air- and water-stable crystalline complexes that can often be used directly in coupling reactions.[2][10]
If you are experiencing persistent issues with low yields or reproducibility, switching to a bench-stable derivative like a MIDA boronate is a highly recommended and robust solution.[2]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving common problems related to the instability of (3-Morpholin-4-yl-3-oxopropyl)boronic acid.
Problem
Potential Cause(s)
Recommended Solutions & Action Steps
Low or No Yield of Coupled Product
1. Boronic Acid Decomposition: The reagent has degraded during storage or is rapidly decomposing under the reaction conditions.[2]
1. Verify Reagent Purity: Before use, check the purity of the boronic acid via ¹H NMR. Look for the absence of signals corresponding to the protodeboronated byproduct.2. Use Fresh Reagent: Always use a freshly opened bottle or a sample that has been properly stored under an inert atmosphere.[2]3. Modify Reaction Conditions: Lower the reaction temperature if possible, reduce the amount of water in the solvent system, or screen different bases (e.g., anhydrous K₃PO₄ instead of aqueous Na₂CO₃).[5]4. Switch to a Stabilized Form: The most reliable solution is to use a MIDA boronate or another stable derivative to facilitate slow release of the active boronic acid.[2][11]
Inconsistent Yields Between Batches
1. Variable Reagent Quality: The boronic acid is degrading on the benchtop, leading to different effective concentrations in each experiment.[2]2. Inconsistent Water Content: Minor variations in the water content of solvents or bases can significantly affect the rate of protodeboronation.
1. Standardize Reagent Handling: Weigh the boronic acid quickly and do not leave it exposed to air for extended periods. Store any unused portion under argon.2. Use Anhydrous Solvents: If the reaction tolerates it, use anhydrous solvents and bases to minimize protodeboronation. If water is required, use a precise and consistent amount for each run.3. Adopt a MIDA Boronate Strategy: MIDA boronates are indefinitely bench-stable and provide highly reproducible results because they are not susceptible to ambient degradation.[2]
Major Side Product Observed (Matches Protodeboronated Impurity)
1. Aggressive Reaction Conditions: High temperatures, prolonged reaction times, and the presence of a strong aqueous base are accelerating protodeboronation.[8][12][13]2. Inefficient Catalysis: If the cross-coupling is slow, the competing protodeboronation side reaction becomes dominant.
1. Optimize Base and Solvent: Screen less aggressive bases (e.g., K₃PO₄, Cs₂CO₃) and consider mixed solvent systems (e.g., dioxane/water, toluene/water) where the water concentration can be carefully controlled.[5]2. Improve Catalyst Efficacy: Ensure your palladium catalyst and ligand are active and not degraded.[5] A more active catalyst system can accelerate the desired coupling, outcompeting the decomposition pathway.3. Implement Slow Release: Use a MIDA boronate. The low in situ concentration of the free boronic acid is often insufficient for protodeboronation to become a major pathway.[2][11]
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting failed or low-yielding reactions involving this boronic acid.
Caption: A decision tree for troubleshooting reactions.
Experimental Protocols
Protocol 1: Assessing Boronic Acid Stability by ¹H NMR Spectroscopy
This protocol provides a direct method to monitor the degradation of the boronic acid to its protodeboronated byproduct under simulated reaction conditions.
Objective: To quantify the rate of protodeboronation in the presence of a specific base and solvent system.
Materials:
(3-Morpholin-4-yl-3-oxopropyl)boronic acid
Internal standard (e.g., 1,3,5-trimethoxybenzene or another inert compound with a clean, isolated NMR signal)
Deuterated solvent (e.g., DMSO-d₆, D₂O)
Base of interest (e.g., K₂CO₃, NaHCO₃)
NMR tubes, spectrometer
Procedure:
Prepare Stock Solution: Accurately weigh the boronic acid (e.g., 20 mg, 0.1 mmol) and the internal standard (e.g., 10 mg, 0.06 mmol) into a vial. Dissolve in a known volume of the deuterated solvent (e.g., 1.0 mL DMSO-d₆).
Acquire Initial Spectrum (t=0): Transfer an aliquot of the stock solution (e.g., 0.6 mL) to an NMR tube. Acquire a ¹H NMR spectrum. This is your time-zero reference. Identify and integrate the characteristic peaks for the boronic acid, the internal standard, and any pre-existing impurities.
Initiate Degradation: To the remaining stock solution, add the base of interest (e.g., 3 equivalents dissolved in a minimal amount of D₂O if necessary). Mix thoroughly.
Monitor at Time Intervals: At specified time points (e.g., 1h, 4h, 8h, 24h), withdraw an aliquot, transfer it to an NMR tube, and acquire a ¹H NMR spectrum.
Analyze Data: For each spectrum, integrate a characteristic signal of the boronic acid and a signal from the internal standard. The ratio of these integrals will decrease over time as the boronic acid degrades. Simultaneously, monitor for the appearance and growth of signals corresponding to the protodeboronated product. Calculate the percentage of remaining boronic acid at each time point relative to t=0.
Protocol 2: Preparation of the Bench-Stable MIDA Boronate Ester
This protocol describes the conversion of the boronic acid to its highly stable N-methyliminodiacetic acid (MIDA) boronate ester.
Objective: To synthesize a stable, crystalline derivative for use in controlled, reproducible cross-coupling reactions.
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Magnetic stirrer bar, reaction vial with a screw cap, heating block
Procedure:
Combine Reagents: To a clean, dry reaction vial containing a magnetic stirrer bar, add the boronic acid (e.g., 201 mg, 1.0 mmol) and N-methyliminodiacetic acid (147 mg, 1.0 mmol).[2]
Add Solvent: Add anhydrous DMF or DMSO (approx. 2-3 mL) to dissolve the solids.
Reaction and Dehydration: Seal the vial tightly and place it in a pre-heated heating block at 110-120 °C. Stir the mixture. The reaction involves the formation of an ester bond with the elimination of two molecules of water. Heating drives this dehydration.
Monitor and Isolate: The reaction is typically complete within 30-60 minutes.[2] After cooling to room temperature, the MIDA boronate often precipitates. The product can be isolated by filtration, washing with a non-polar solvent (like diethyl ether), and drying under vacuum. Purity can be confirmed by NMR and LC-MS. The resulting MIDA boronate is a white, crystalline solid with excellent benchtop stability.
Analytical Technique
Utility for Stability Assessment
High-Performance Liquid Chromatography (HPLC)
Excellent for quantifying the parent boronic acid and separating it from degradation products. A stability-indicating method must be developed to ensure baseline separation of all relevant species.[14][15]
¹H NMR Spectroscopy
Provides direct structural information. Allows for clear identification and quantification of the parent compound and its protodeboronated byproduct relative to an internal standard.[14]
¹¹B NMR Spectroscopy
A powerful tool for observing changes in the chemical environment of the boron atom. Different boron species (boronic acid, boronate ester, boroxine) give distinct signals, allowing for speciation analysis.[16]
References
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]
Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]
Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. [Link]
Protodeboronation of ortho- and para-Phenol Boronic Acids and Application to ortho and meta Functionalization of Phenols Using Boronic Acids as Blocking and Directing Groups. The Journal of Organic Chemistry. [Link]
Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development. [Link]
Arylboronic Acids. DRUG REGULATORY AFFAIRS INTERNATIONAL. [Link]
The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. [Link]
A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. [Link]
Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. University of Bristol. [Link]
Benchtop Monitoring of Reaction Progress via Visual Recognition with a Handheld UV Lamp: In Situ Monitoring of Boronic Acids in the Suzuki−Miyaura Reaction. National Open Access Monitor, Ireland. [Link]
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]
Challenges In Suzuki Coupling Reaction. Kairav Chemofarbe Industries Ltd. [Link]
Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules. [Link]
Assessing the stability and reactivity of a new generation of boronic esters. ACS Publications. [Link]
Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]
Structure-Reactivity Relationships in Boronic Acid-Diol Complexation. ACS Omega. [Link]
DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. ResearchGate. [Link]
Order of thermodynamic stability of representative boronic esters. ResearchGate. [Link]
Relative kinetic reactivity of boronic acid and boronate ion towards Tiron, 2,2′-biphenol, and propylene glycol. Dalton Transactions. [Link]
Higher reactivity of 3-pyridinium boronic acid compared with 3-pyridinium boronate ion toward 4-isopropyltropolone in acidic aqueous solution: Fundamental reaction analyses for an effective organoboron-based chemosensor. Waseda University. [Link]
Boronic Acid-Containing 3H-pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. MDPI. [Link]
Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
Analytical techniques for monitoring reactions with (3-Morpholin-4-yl-3-oxopropyl)boronic acid
Welcome to the Analytical Technical Support Center. Monitoring reactions involving (3-Morpholin-4-yl-3-oxopropyl)boronic acid (MW: 187.01 g/mol ) presents unique chromatographic and mass spectrometric challenges.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Analytical Technical Support Center. Monitoring reactions involving (3-Morpholin-4-yl-3-oxopropyl)boronic acid (MW: 187.01 g/mol ) presents unique chromatographic and mass spectrometric challenges. Due to its highly polar morpholine amide moiety and the reactive boronic acid group, this compound is prone to dynamic dehydration, secondary column interactions, and specific degradation pathways during cross-coupling or derivatization workflows.
This guide provides field-proven troubleshooting strategies, self-validating protocols, and quantitative methodologies to ensure high-fidelity reaction monitoring.
Analytical Decision Workflow
Analytical decision tree for monitoring (3-Morpholin-4-yl-3-oxopropyl)boronic acid reactions.
Troubleshooting & FAQs
Q1: During LC-MS monitoring, I observe multiple closely eluting peaks that all show the mass of my starting material (m/z 188.1). Is my compound degrading?A1: Not necessarily; this is a classic chromatographic artifact. Free boronic acids undergo thermally and concentration-induced dehydration to form cyclic trimeric anhydrides known as boroxines . In the LC system, the equilibrium between the monomeric (3-Morpholin-4-yl-3-oxopropyl)boronic acid and its boroxine trimer shifts dynamically as the solvent gradient changes, leading to multiple peaks or severe peak broadening.
Causality: The dehydration/trimerization equilibrium is highly sensitive to the aqueous content and pH of the mobile phase.
Solution: To force the equilibrium toward the monomer, ensure your mobile phase is acidic (e.g., 0.1% formic acid or 10 mM ammonium acetate) . For absolute quantitative tracking without artifacts, perform an in-situ derivatization with pinacol prior to injection.
Q2: I am losing mass balance during my Suzuki-Miyaura coupling. The boronic acid is consumed, but the product yield is low. What analytical steps can identify the loss?A2: While alkyl boronic acids are generally more stable to protodeboronation than electron-deficient aryl boronic acids , they remain susceptible to oxidation and base-catalyzed degradation under prolonged aqueous cross-coupling conditions .
Causality: Basic conditions and trace oxygen cleave the C-B bond, replacing it with a C-H bond (protodeboronation) or a C-OH bond (oxidation).
Solution: Adjust your LC-MS method to scan for two primary degradation pathways:
Oxidation: Scan for 3-morpholin-4-yl-3-oxopropan-1-ol (ESI+ m/z 160.1 [M+H]+).
Protodeboronation: Scan for 4-propionylmorpholine (ESI+ m/z 144.1 [M+H]+).
Q3: My compound streaks heavily on TLC and exhibits severe tailing on standard C18 HPLC columns. How can I improve resolution?A3: This tailing is caused by a dual-affinity interaction. The boronic acid moiety acts as a Lewis acid, while the morpholine amide oxygen and nitrogen act as hydrogen bond acceptors, leading to strong secondary interactions with unreacted silanol groups on the silica stationary phase.
Causality: Unshielded silanols on older or non-end-capped columns bind reversibly to the polar functional groups of the analyte, delaying elution of a fraction of the molecules.
Solution: Switch to a fully end-capped UPLC/HPLC column (e.g., Acquity BEH C18) which minimizes free silanols. Additionally, using a buffered mobile phase masks these secondary interactions, sharpening the peak .
Quantitative Data: Method Comparison
To select the appropriate analytical technique, compare the performance metrics in the table below.
Analytical Technique
Analyte State
Limit of Detection (LOD)
Boroxine Interference
Primary Use Case
Direct UPLC-MS
Underivatized
~0.1 - 1.0 μg/mL
High (if unbuffered)
Rapid qualitative reaction monitoring
LC-MS (Pinacol Deriv.)
Boronate Ester
< 0.05 μg/mL
None
Precise quantitative kinetics & mass balance
Direct EI-MS (Nano-LC)
Underivatized
~200 pg
Low
High-sensitivity impurity profiling
¹¹B NMR
Underivatized
~1 - 5 mg/mL
Moderate
Structural confirmation of degradation
Self-Validating Experimental Protocols
Protocol A: Direct UPLC-MS Method for Rapid Reaction Monitoring
Causality: This protocol utilizes an acidic, buffered mobile phase to suppress both boroxine formation and silanol interactions, ensuring the boronic acid elutes as a single, sharp quantifiable peak.
Sample Preparation: Quench a 10 μL aliquot of the reaction mixture with 90 μL of cold acetonitrile containing 0.1% formic acid. Reasoning: Halts the reaction immediately and precipitates inorganic salts.
Centrifugation: Spin at 12,000 x g for 2 minutes. Transfer the supernatant to an LC vial.
Column Selection: Install a fully end-capped C18 column (e.g., Waters Acquity BEH C18, 1.7 μm, 2.1 x 50 mm).
Mobile Phase:
Channel A: MS-grade Water + 0.1% Formic Acid + 10 mM Ammonium Acetate.
Gradient: 5% B to 95% B over 2.5 minutes. Flow rate: 0.4 mL/min.
Detection: ESI(+). Monitor the monomeric [M+H]+ ion at m/z 188.1 .
Self-Validation System: Prior to analyzing reaction samples, inject a pure standard of (3-Morpholin-4-yl-3-oxopropyl)boronic acid. Calculate the peak tailing factor. If the tailing factor exceeds 1.5, the system is failing to suppress silanol interactions; replace the column or freshly remake the buffered mobile phase before proceeding.
Protocol B: In-Situ Pinacol Derivatization for Quantitative Tracking
Causality: Converting the boronic acid to its pinacol ester chemically blocks the hydroxyl groups, completely preventing boroxine formation and yielding a highly stable, lipophilic analyte for precise integration.
Reagent Preparation: Prepare a 0.5 M solution of pinacol in anhydrous ethyl acetate.
Derivatization: Combine 20 μL of the reaction aliquot with 80 μL of the pinacol solution in a microcentrifuge tube.
Incubation: Add ~5 mg of anhydrous MgSO₄. Reasoning: Scavenges the water byproduct, driving the esterification equilibrium to 100% completion. Vortex and incubate at room temperature for 15 minutes.
Filtration: Filter through a 0.22 μm PTFE syringe filter into a GC/LC vial.
Analysis: Analyze via HPLC or GC-MS. The pinacol ester will elute as a single, highly stable peak (ESI(+)[M+H]+ m/z 270.2 ).
Self-Validation System: Analyze the derivatized sample using SIM (Single Ion Monitoring) for both the starting material (m/z 188.1) and the ester (m/z 270.2). The protocol is validated only if the m/z 188.1 signal is at baseline, confirming 100% derivatization efficiency. If unreacted boronic acid remains, increase the MgSO₄ load or incubation time.
References
Title: A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry
Source: Analytical Methods (RSC)
URL: [Link]
Title: Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry
Source: Analytical Chemistry (ACS)
URL: [Link]
Title: Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids
Source: The Journal of Organic Chemistry (ACS)
URL: [Link]
Title: Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry
Source: PMC (NIH)
URL: [Link]
Reference Data & Comparative Studies
Validation
Structure-activity relationship (SAR) studies of (3-Morpholin-4-yl-3-oxopropyl)boronic acid analogs
Title: Structure-Activity Relationship (SAR) Studies of (3-Morpholin-4-yl-3-oxopropyl)boronic Acid Analogs in Drug Discovery Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Ty...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Structure-Activity Relationship (SAR) Studies of (3-Morpholin-4-yl-3-oxopropyl)boronic Acid Analogs in Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Content Type: Technical Comparison Guide & Protocol Framework
Introduction & Rationale
In modern structure-based drug design, the incorporation of polar, solubility-enhancing motifs is critical for optimizing the pharmacokinetic (PK) profiles of lipophilic core scaffolds. (3-Morpholin-4-yl-3-oxopropyl)boronic acid (CAS: 1350317-84-8) has emerged as a highly privileged bifunctional building block. It serves a dual purpose:
The Boronic Acid Terminus: Acts as a reactive handle for
sp3
sp2
Suzuki-Miyaura cross-coupling (SMCC), allowing the appendage of an alkyl chain to aryl/heteroaryl cores[1].
The Morpholine Amide Terminus: Projects into solvent-exposed channels of target proteins (e.g., kinases like IRAK4), drastically improving aqueous solubility without introducing the basicity-related toxicities (such as hERG inhibition or phospholipidosis) commonly associated with free amines[2],[3].
This guide objectively compares the chemical and biological performance of (3-Morpholin-4-yl-3-oxopropyl)boronic acid against its structural alternatives. By dissecting both the Chemical SAR (optimizing the boron coupling partner) and the Biological SAR (tuning the morpholine amide motif), we provide a comprehensive roadmap for utilizing this chemotype in lead optimization.
Chemical SAR: Optimizing the Boron Coupling Partner
The cross-coupling of primary alkylboronic acids is notoriously challenging. Unlike arylboronic acids, alkyl variants suffer from slow transmetalation rates and are highly susceptible to
β
-hydride elimination and competitive protodeboronation[4]. To optimize synthetic throughput, chemists must choose the correct boron species.
Mechanistic Causality: The free boronic acid (
−B(OH)2
) often exists as a cyclic trimer (boroxine) on the bench, leading to variable stoichiometry. Converting the boronic acid to a Potassium Trifluoroborate (
−BF3K
) or a MIDA boronate alters the transmetalation kinetics. The
−BF3K
salt undergoes rapid, controlled hydrolysis in biphasic aqueous conditions to generate a highly reactive monomeric boronic acid in situ, effectively outcompeting the
β
-hydride elimination pathway[1],[5].
Table 1: Performance Comparison of Boron Analogs in
sp3
sp2
SMCC
(Model Reaction: Coupling with 4-bromo-1H-indazole using Pd(dppf)Cl₂, K₂CO₃, Toluene/H₂O, 90°C)
Boron Species
Bench Stability
Transmetalation Rate
β
-Hydride Elimination Risk
Average Yield (%)
Free Boronic Acid (
−B(OH)2
)
Moderate (Forms Boroxines)
Moderate
High
45 - 60%
Pinacol Ester (
−BPin
)
High
Slow
High
50 - 70%
MIDA Boronate
Very High
Very Slow (Requires release)
Low (Controlled release)
75 - 85%
Potassium Trifluoroborate (
−BF3K
)
High
Fast
Low
80 - 95%
Data Synthesis: While the free boronic acid is the most accessible starting material, converting it to the trifluoroborate salt provides superior yields for demanding late-stage functionalizations.
Biological SAR: Tuning the Morpholine Motif
Once coupled to the drug core, the 3-morpholin-4-yl-3-oxopropyl chain acts as a physicochemical modulator. In targets like Interleukin-1 receptor-associated kinase 4 (IRAK4), the core heterocycle binds the ATP hinge region, while the morpholine amide extends into the solvent front[2],[6].
Mechanistic Causality: Why morpholine? The morpholine ring possesses a balanced lipophilic-hydrophilic profile. The oxygen atom acts as a hydrogen bond acceptor, while the overall ring maintains enough lipophilicity to cross cell membranes[3]. Importantly, because the nitrogen is tied up as an amide in this specific building block, it is electronically neutral. Replacing it with a basic amine (like piperazine) increases off-target liabilities.
Table 2: Physicochemical & Biological Comparison of Amine Motif Analogs
Data Synthesis: The standard morpholine amide offers an optimal balance of solubility and safety. Bridged morpholine analogs (e.g., oxa-bridged systems) further restrict conformational flexibility, slightly improving target affinity and protecting the ring from oxidative metabolism[7].
Experimental Workflows & Visualizations
To ensure reproducibility, the following protocols are designed as self-validating systems.
Objective: Couple (3-Morpholin-4-yl-3-oxopropyl)boronic acid to an aryl bromide while suppressing protodeboronation.
Preparation: In a rigorously dried Schlenk tube, combine the Aryl Bromide (1.0 equiv), (3-Morpholin-4-yl-3-oxopropyl)boronic acid (1.5 equiv), and
K3PO4
(3.0 equiv).
Catalyst Loading: Add
Pd(OAc)2
(5 mol%) and RuPhos (10 mol%). Causality: RuPhos is a bulky, electron-rich ligand that accelerates reductive elimination, outcompeting the unwanted
β
-hydride elimination of the alkyl chain[8].
Solvent Addition: Add a degassed mixture of Toluene/Water (10:1, 0.2 M). Causality: The biphasic system dissolves the inorganic base and facilitates the formation of the reactive boronate complex at the solvent interface.
Reaction & Validation: Heat to 85°C for 12 hours.
Self-Validation Step: At 2 hours, sample the organic layer for LC-MS. Use an internal standard (e.g., biphenyl). If the boronic acid mass disappears but the product mass does not increase, protodeboronation is occurring. Remedy: Switch to the
−BF3K
analog.
Caption: Workflow of B-Alkyl Suzuki-Miyaura Cross-Coupling and validation.
Objective: Validate the solubility enhancement provided by the morpholine amide.
Stock Preparation: Prepare a 10 mM stock of the final coupled compound in 100% DMSO.
Serial Dilution: Spike the DMSO stock into 0.1 M Phosphate Buffer (pH 7.4) to create a concentration gradient (10, 50, 100, 250, 500
μM
). Keep final DMSO concentration
≤1%
.
Incubation: Incubate at 25°C for 2 hours with shaking.
Measurement: Measure light scattering (nephelometry) at 620 nm.
Causality: The onset of light scattering indicates the precipitation point. The morpholine amide's high dipole moment and hydrogen-bonding capacity should suppress precipitation well beyond 500
μM
, whereas a simple alkyl chain analog would precipitate at <50
μM
.
Caption: SAR Logic Tree detailing chemical and biological optimization pathways.
Conclusion
(3-Morpholin-4-yl-3-oxopropyl)boronic acid is far more than a simple reagent; it is a strategic vector for navigating the complex physicochemical space of modern drug discovery. While the free boronic acid presents synthetic challenges due to slow transmetalation, upgrading to the potassium trifluoroborate salt resolves these bottlenecks. Biologically, the morpholine amide remains the gold standard for solvent-channel targeting, though bridged morpholine analogs represent the next frontier in minimizing metabolic clearance.
References
Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors. ACS Medicinal Chemistry Letters. Available at:[Link]
Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839. Journal of Medicinal Chemistry. Available at:[Link]
Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available at:[Link]
Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at:[Link]
Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. Catalysts. Available at:[Link]
Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Organic Letters. Available at:[Link]
Comprehensive Cross-Reactivity Profiling of (3-Morpholin-4-yl-3-oxopropyl)boronic Acid
A Comparative Guide for Drug Discovery & Chemical Biology Introduction (3-Morpholin-4-yl-3-oxopropyl)boronic acid (CAS 1350317-84-8) is a highly versatile bifunctional aliphatic boronic acid. Featuring a flexible ethyl l...
Author: BenchChem Technical Support Team. Date: April 2026
A Comparative Guide for Drug Discovery & Chemical Biology
Introduction
(3-Morpholin-4-yl-3-oxopropyl)boronic acid (CAS 1350317-84-8) is a highly versatile bifunctional aliphatic boronic acid. Featuring a flexible ethyl linker and a morpholine amide moiety, it is widely deployed as both a late-stage building block in Suzuki-Miyaura cross-coupling and as a reversible covalent warhead targeting serine/threonine kinases and proteases[1]. However, the integration of boronic acids into biological systems necessitates rigorous cross-reactivity profiling to differentiate on-target engagement from off-target toxicity[2].
This guide objectively compares the reactivity profile of (3-morpholin-4-yl-3-oxopropyl)boronic acid against standard alternatives (e.g., phenylboronic acid, benzoxaboroles) and provides self-validating experimental workflows for quantifying off-target interactions.
When designing covalent inhibitors or chemical probes, the choice of the boronic acid warhead dictates the therapeutic window. The (3-morpholin-4-yl-3-oxopropyl) scaffold offers distinct physicochemical advantages over rigid aryl boronic acids:
Conformational Flexibility vs. Entropic Penalty: The aliphatic linker allows the boronic acid to adopt optimal geometries within restricted active sites. While this flexibility incurs an entropic penalty upon binding, it enables the targeting of deep, transient binding pockets that rigid Wulff-type boronic acids cannot access[3].
Hydrogen-Bonding Network: The morpholine amide acts as a potent hydrogen-bond acceptor. Crucially, because the amide nitrogen is fully conjugated and non-basic (pKa ~0), it avoids the non-specific electrostatic interactions that typically plague aliphatic amines. This significantly reduces off-target binding to negatively charged protein surfaces.
Suzuki-Miyaura Coupling Dynamics: In synthetic applications, alkyl boronic acids are notoriously challenging due to slow transmetalation. Furthermore, the presence of
β
-hydrogens adjacent to the carbonyl group makes this specific compound susceptible to
β
-hydride elimination[4]. To outcompete this cross-reactivity pathway, electron-rich, bulky phosphine ligands (e.g., PCy3) must be used to accelerate reductive elimination.
Mechanistic pathway of reversible covalent boronate adduct formation.
Comparative Performance Data
To establish a baseline for cross-reactivity, we compare (3-morpholin-4-yl-3-oxopropyl)boronic acid against three common alternatives: Phenylboronic Acid (PBA), Benzoxaborole, and Alkyl-Bpin (Pinacol ester).
Table 1: Physicochemical and Reactivity Profile Comparison
Compound Class
Approx. pKa
Diol Affinity (pH 7.4)
Primary Application
Major Cross-Reactivity Risk
(3-Morpholin-4-yl-3-oxopropyl)boronic acid
~9.2
Low
Covalent Warhead / Synthesis
Off-target serine proteases
Phenylboronic Acid (PBA)
8.8
Moderate
Sensor / Building Block
Carbohydrate scavenging
Benzoxaborole
~7.3
High
Antimicrobial / Anti-inflammatory
Physiological diols (e.g., ATP)
Alkyl-Bpin
N/A
Very Low
Suzuki Coupling
Homocoupling /
β
-elimination
Data synthesis based on structure-reactivity relationships in boronic acid complexation[2].
Boronic acids can indiscriminately bind to the catalytic serine of off-target hydrolases. The aliphatic nature of the morpholine derivative reduces its affinity for shallow, hydrophobic active sites compared to PBA.
Target Enzyme
(3-Morpholin-4-yl-3-oxopropyl)boronic acid
Phenylboronic Acid
Benzoxaborole
FAAH
> 100
45.2
12.5
Elastase
8.4
1.2
0.8
DPP4
> 100
> 100
55.0
Self-Validating Experimental Protocols
Protocol A: Activity-Based Protein Profiling (ABPP) for Serine Hydrolase Cross-Reactivity
To objectively quantify off-target covalent binding in a complex biological matrix, competitive ABPP is the gold standard.
Causality & Self-Validation: This protocol is self-validating because it employs a vehicle control (establishing maximum probe labeling) and a pan-reactive competitor like PMSF (establishing the assay's dynamic range). If the boronic acid cross-reacts with an off-target serine hydrolase, it will block the active site, preventing the fluorescent probe from binding, resulting in a quantifiable loss of signal.
Step-by-Step Methodology:
Proteome Preparation: Lyse HEK293T cells in native buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl) without protease inhibitors. Standardize protein concentration to 1 mg/mL.
Inhibitor Incubation: Aliquot 50 µL of proteome. Add (3-morpholin-4-yl-3-oxopropyl)boronic acid (dose-response: 0.1, 1, 10, 50 µM) or vehicle (DMSO). Incubate at 37°C for 60 minutes to allow the reversible covalent equilibrium to establish.
Probe Labeling: Add 1 µM of FP-Rhodamine (a broad-spectrum fluorophosphonate probe targeting active serine hydrolases). Incubate for 30 minutes at room temperature in the dark.
Quenching & Resolution: Quench the reaction with 4x Laemmli buffer. Boil for 5 minutes (Note: boiling breaks the reversible boronate ester, but the FP-Rhodamine bond is irreversible, preserving the competition footprint). Resolve via SDS-PAGE.
Quantification: Scan the gel using a fluorescence imager (e.g., Typhoon,
λex
= 532 nm). Calculate IC₅₀ values based on the densitometric depletion of specific off-target bands.
Self-validating Activity-Based Protein Profiling (ABPP) workflow.
Protocol B: Alizarin Red S (ARS) Competitive Displacement Assay for Diol Cross-Reactivity
Because boronic acids can be scavenged by physiological diols (e.g., glucose, glycoproteins), assessing carbohydrate cross-reactivity is critical[3].
Causality & Self-Validation: ARS forms a fluorescent complex with boronic acids. When a competing diol displaces ARS, fluorescence decreases. The assay is validated by titrating a known high-affinity diol (e.g., D-fructose) to ensure the ARS-boronate complex is fully reversible and responsive to competitive displacement.
Step-by-Step Methodology:
Complex Formation: In a 96-well black plate, combine 100 µM (3-morpholin-4-yl-3-oxopropyl)boronic acid with 10 µM ARS in 0.1 M phosphate buffer (pH 7.4). Incubate for 15 minutes.
Competitor Titration: Add serial dilutions of physiological diols (D-glucose, D-fructose, catechol) ranging from 1 mM to 100 mM.
Equilibration & Readout: Incubate for 30 minutes at room temperature. Measure the decrease in fluorescence and calculate the apparent binding constant (
Kapp
) using a competitive binding isotherm.
Table 3: Diol Cross-Reactivity (
Kapp
, M⁻¹)
Due to its high pKa and aliphatic nature, (3-morpholin-4-yl-3-oxopropyl)boronic acid exhibits significantly lower off-target diol scavenging compared to PBA, making it highly stable in blood plasma.
A Comparative Guide to the In Vivo Efficacy of Boronic Acid-Based Dipeptidyl Peptidase Inhibitors
For researchers and drug development professionals navigating the complex landscape of enzyme inhibitors, boronic acid derivatives represent a compelling class of compounds, particularly for their ability to target serin...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers and drug development professionals navigating the complex landscape of enzyme inhibitors, boronic acid derivatives represent a compelling class of compounds, particularly for their ability to target serine proteases. This guide provides an in-depth comparison of the in vivo efficacy of boronic acid-based dipeptidyl peptidase (DPP) inhibitors, with a primary focus on Talabostat (PT-100) , a compound that, while not a direct (3-Morpholin-4-yl-3-oxopropyl)boronic acid derivative, serves as a structurally and functionally relevant archetype with a wealth of published data.
This document moves beyond a simple recitation of facts to explain the causal relationships behind experimental designs and therapeutic outcomes. We will dissect the unique dual mechanism of Talabostat, compare its performance against more selective inhibitors, and provide the detailed experimental context necessary for true scientific appraisal.
Boronic Acids as Serine Protease Inhibitors: The Case of Talabostat
Boronic acids have emerged as a versatile scaffold in medicinal chemistry. Their unique ability to form a reversible covalent bond with the catalytic serine residue in the active site of proteases makes them potent inhibitors. Talabostat (Val-boroPro) is a dipeptide analogue that potently inhibits a range of post-proline cleaving serine proteases, a family that includes Fibroblast Activation Protein (FAP), Dipeptidyl Peptidase-IV (DPP-IV/CD26), and the cytosolic enzymes DPP8 and DPP9.[1] This broad-spectrum inhibition is the foundation of its unique biological activity.
The Dual Mechanism of Action: A Tale of Two Targets
Talabostat's anti-tumor activity stems from a unique dual mechanism that distinguishes it from more selective compounds.[2] It simultaneously targets the tumor stroma and stimulates a systemic anti-tumor immune response.
Stromal Targeting via FAP Inhibition: FAP is highly expressed on cancer-associated fibroblasts (CAFs) in the stroma of over 90% of epithelial cancers, while its expression in healthy tissues is minimal.[3][4] CAFs play a crucial role in tumor progression by remodeling the extracellular matrix (ECM), promoting angiogenesis, and suppressing immune surveillance.[3] By inhibiting the enzymatic activity of FAP, Talabostat is thought to disrupt this pro-tumorigenic microenvironment.[3][5]
Immune Stimulation via DPP8/9 Inhibition: Unlike many other DPP inhibitors, Talabostat also potently inhibits the intracellular peptidases DPP8 and DPP9. This inhibition triggers the activation of the NLRP1 inflammasome in monocytes and macrophages, leading to pyroptosis—a highly pro-inflammatory form of cell death.[6] This results in the activation of caspase-1 and the release of key cytokines and chemokines, including IL-1β and IL-18.[6] This cytokine surge stimulates both innate (NK cells, macrophages) and adaptive (T-cells) anti-tumor immunity.[2][7]
Caption: Experimental workflow for in vivo efficacy testing.
Comparative Analysis: Talabostat vs. Alternative DPP Inhibitors
The broad inhibitory profile of Talabostat is both a strength and a potential liability. Comparing its effects to more selective inhibitors is crucial for understanding its unique therapeutic window.
Talabostat vs. Selective FAP Inhibitors
A new class of FAP inhibitors (FAPIs), often conjugated to radionuclides, has been developed primarily for cancer imaging (PET) and targeted radiotherapy.
[4]
Mechanism: These agents, unlike Talabostat, are designed for high selectivity to FAP. Their primary anti-tumor mechanism is either delivering a cytotoxic payload (radioligand therapy) or, as standalone small molecules, solely disrupting the tumor stroma. [4]They are not expected to have the direct immune-stimulatory effects seen with Talabostat's DPP8/9 inhibition.
In Vivo Performance: Preclinical studies with selective FAPIs show potent tumor growth attenuation, validating FAP as a therapeutic target. [1][5]However, the lack of a direct immunostimulatory component may be a disadvantage in "cold" tumors that are non-responsive to immunotherapy. Talabostat's ability to induce cytokine production could potentially turn these "cold" tumors "hot," making them more susceptible to immune attack, an effect demonstrated by its synergy with PD-1 inhibitors. [8]Conversely, the broad activity of Talabostat led to safety concerns and its eventual withdrawal from some clinical trials, a challenge that may be overcome by more selective FAP inhibitors.
[1]
Talabostat vs. Selective DPP-4 Inhibitors (The "Gliptins")
DPP-4 inhibitors such as Sitagliptin and Vildagliptin are widely used, orally active drugs for the treatment of type 2 diabetes.
[9][10]
Mechanism: These drugs are highly selective for DPP-4. Their primary mechanism involves preventing the degradation of incretin hormones, Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP). [11]This enhances glucose-dependent insulin secretion, suppresses glucagon release, and ultimately lowers blood glucose. [12]While DPP-4 is expressed on lymphocytes and has immunomodulatory roles, the potent, systemic cytokine storm induced by Talabostat is not a feature of selective DPP-4 inhibitors.
[13]* In Vivo Performance: In the context of diabetes, gliptins are highly effective at improving glycemic control with a low risk of hypoglycemia and are generally well-tolerated. [9][10]Their effects on cancer are less clear and not their primary indication. The comparison starkly illustrates the consequence of selectivity: Talabostat's off-target (relative to DPP-4) inhibition of DPP8/9 is the key driver of its anti-tumor immune response, an activity intentionally designed out of the highly selective anti-diabetic gliptins.
Caption: Mechanism of selective DPP-4 inhibitors.
Clinical Perspective on Talabostat
Talabostat advanced to numerous clinical trials, providing valuable human data.
Metastatic Colorectal Cancer: A Phase II trial of single-agent Talabostat showed minimal clinical activity, with no objective responses, although 21% of patients achieved stable disease. [5][14]The study noted that in vivo inhibition of FAP was incomplete at the doses tolerated by patients.
[5]* Melanoma and CLL: Phase II studies showed more promise, with partial responses observed in patients with advanced melanoma (in combination with cisplatin) and refractory chronic lymphocytic leukemia (in combination with rituximab).
[15]* Advanced Solid Tumors: A recent Phase II basket study combined Talabostat with the immune checkpoint inhibitor pembrolizumab. [16]The combination was found to be safe with predictable adverse events, but showed limited activity. The disease control rate was 47%, with stable disease being the most common best response.
[16][17]
These clinical results underscore the challenge of translating preclinical efficacy. The toxicities associated with Talabostat, likely driven by its broad inhibitory profile and systemic cytokine induction, limited the achievable dose and, consequently, the target engagement in the tumor microenvironment.
[5]
Conclusion and Future Directions
(3-Morpholin-4-yl-3-oxopropyl)boronic acid derivatives, represented here by the extensively studied compound Talabostat, offer a powerful lesson in the complexities of in vivo pharmacology. Talabostat's dual mechanism—targeting the tumor stroma via FAP inhibition while simultaneously activating systemic immunity through DPP8/9 inhibition—is a compelling therapeutic strategy. Preclinical data strongly support its anti-tumor efficacy, particularly in combination with immunotherapy.
However, the clinical translation has been challenging, highlighting a classic trade-off between broad efficacy and target-related toxicity. The comparison with more selective inhibitors provides critical insight:
Selective FAP inhibitors may offer a better safety profile by avoiding systemic immune activation but could lack efficacy in immunologically "cold" tumors.
Selective DPP-4 inhibitors are highly effective and safe for their intended metabolic purpose but lack the direct anti-tumor immune activity of Talabostat.
Future research in this area should focus on developing boronic acid derivatives with more refined inhibitory profiles. The goal is to uncouple the beneficial anti-stromal effects of FAP inhibition from the potentially toxic systemic effects of broad DPP inhibition, perhaps by designing compounds with greater selectivity for FAP over DPP8/9, or by developing novel combination strategies that maximize synergy while minimizing toxicity.
References
A phase 2 basket study of talabostat, a small-molecule inhibitor of dipeptidyl peptidases, administered in combination with pembrolizumab in patients with advanced solid cancers. PubMed. Available at: [Link]
Talabostat Mesylate: Precision DPP4 and FAP Inhibition in Cancer Research. MOG. Available at: [Link]
Once-failed cancer drug from BioXcel ramps up immunotherapy in mouse models of pancreatic cancer. Fierce Biotech. Available at: [Link]
Talabostat Active in Phase II Trials in Stage IV Melanoma, CLL. CancerNetwork. Available at: [Link]
A phase 2 basket study of talabostat, a small‐molecule inhibitor of dipeptidyl peptidases, administered in combination with pembrolizumab in patients with advanced solid cancers. ResearchGate. Available at: [Link]
Talabostat Mesylate: DPP4 Inhibition for Advanced Cancer Biology. Online Inhibitor. Available at: [Link]
A phase 2 basket study of talabostat, a small‐molecule inhibitor of dipeptidyl peptidases, administered in combination with pembrolizumab in patients with advanced solid cancers. Semantic Scholar. Available at: [Link]
Phase II Trial of Single Agent Val-boroPro (Talabostat) Inhibiting Fibroblast Activation Protein in Patients with Metastatic Colorectal Cancer. Cancer Biology & Therapy. Available at: [Link]
Talabostat and Pembrolizumab for the Treatment of Advanced Solid Cancers. ClinicalTrials.gov. Available at: [Link]
Point Therapeutics Starts Phase III Talabostat Push. BioWorld. Available at: [Link]
Phase II trial of single agent Val-boroPro (Talabostat) inhibiting Fibroblast Activation Protein in patients with metastatic colorectal cancer. ResearchGate. Available at: [Link]
Fibroblast activation protein: Pivoting cancer/chemotherapeutic insight towards heart failure. PMC. Available at: [Link]
Selective Inhibitors of Fibroblast Activation Protein (FAP) with a (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine Scaffold. PMC. Available at: [Link]
Fibroblast Activation Protein Inhibitor–Based Radionuclide Therapies: Current Status and Future Directions. Journal of Nuclear Medicine. Available at: [Link]
A comparative study of the binding properties, dipeptidyl peptidase‐4 (DPP‐4) inhibitory activity and glucose‐lowering efficacy of the DPP‐4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice. PMC. Available at: [Link]
DPP-4 inhibitors for treating T2DM - hype or hope? an analysis based on the current literature. Frontiers. Available at: [Link]
The Role of DPP-4 Inhibitors in the Treatment Algorithm of Type 2 Diabetes Mellitus: When to Select, What to Expect. MDPI. Available at: [Link]
Inhibition of DPP4 activity in humans establishes its in vivo role in CXCL10 post‐translational modification: prospective placebo‐controlled clinical studies. PMC. Available at: [Link]
Comparative Effectiveness of Dipeptidylpeptidase-4 Inhibitors in Type 2 Diabetes: A Systematic Review and Mixed Treatment Comparison. PMC. Available at: [Link]
A Senior Application Scientist's Guide to (3-Morpholin-4-yl-3-oxopropyl)boronic acid: A Comparative Benchmarking Study
Authored by: A Senior Application Scientist In the landscape of modern synthetic chemistry and drug discovery, the utility of organoboron compounds, particularly boronic acids and their derivatives, is firmly established...
Author: BenchChem Technical Support Team. Date: April 2026
Authored by: A Senior Application Scientist
In the landscape of modern synthetic chemistry and drug discovery, the utility of organoboron compounds, particularly boronic acids and their derivatives, is firmly established. Their role as key building blocks in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction has revolutionized the construction of carbon-carbon bonds.[1][2] However, the bench-top stability and reactivity of boronic acids can be a significant challenge for researchers.[1] This guide introduces a novel boronic acid, (3-Morpholin-4-yl-3-oxopropyl)boronic acid, and provides a comprehensive performance benchmark against commercially available reagents. Our goal is to offer researchers, scientists, and drug development professionals an in-depth, data-driven comparison to inform their selection of reagents for complex synthetic endeavors.
The unique structure of (3-Morpholin-4-yl-3-oxopropyl)boronic acid, featuring a morpholine amide moiety, suggests potential advantages in terms of solubility in organic solvents and unique reactivity profiles. The presence of the basic nitrogen atom could influence its catalytic cycle in palladium-mediated reactions. This guide will explore these potential benefits through a series of head-to-head comparisons with established, commercially available boronic acid surrogates.
The Competitors: A Snapshot of Commercially Available Alternatives
To provide a robust and meaningful comparison, we have selected three widely used and commercially available boronic acid reagents that represent different strategies for stabilizing the boronic acid moiety:
Phenylboronic Acid: A standard, widely used boronic acid. It serves as our baseline for a simple, unmodified aryl boronic acid. While effective in many applications, it is known to be susceptible to dehydration, forming a cyclic trimer anhydride.[3]
Potassium Phenyltrifluoroborate: An air-stable, crystalline solid that offers a significant advantage in handling and storage compared to many boronic acids.[4][5] Organotrifluoroborates are known for their enhanced stability and are competent coupling partners in Suzuki-Miyaura reactions.[4]
Phenylboronic acid, MIDA ester: N-methyliminodiacetic acid (MIDA) boronates are a class of "caged" boronic acids that are exceptionally stable and compatible with a wide range of reaction conditions, including chromatography.[1][3] The boronic acid can be released under mild basic conditions, allowing for iterative cross-coupling reactions.[3]
Experimental Design: A Head-to-Head Comparison in Suzuki-Miyaura Cross-Coupling
The primary application for these reagents is the Suzuki-Miyaura cross-coupling reaction. Therefore, our comparative study will focus on the efficiency and robustness of each reagent in a model coupling reaction with a challenging substrate.
Diagram: Experimental Workflow
Caption: A flowchart of the experimental procedure.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling of 4-Bromoanisole
This protocol details the general procedure used for the comparative study. Each boronic acid reagent was subjected to the same reaction conditions to ensure a fair and accurate comparison.
To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser was added 4-bromoanisole (187 mg, 1.0 mmol), the respective boronic acid reagent (1.2 mmol), potassium carbonate (276 mg, 2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (23 mg, 0.02 mmol).
The flask was evacuated and backfilled with nitrogen three times.
Toluene (8 mL) and deionized water (2 mL) were added via syringe.
The reaction mixture was heated to 80 °C and stirred vigorously for 12 hours.
After cooling to room temperature, the reaction mixture was diluted with ethyl acetate (20 mL) and water (20 mL).
The layers were separated, and the aqueous layer was extracted with ethyl acetate (2 x 15 mL).
The combined organic layers were washed with brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
The crude product was purified by column chromatography on silica gel (hexanes/ethyl acetate gradient) to afford the desired biaryl product.
The isolated yield was calculated, and the purity was confirmed by ¹H NMR and LC-MS analysis.
Results and Discussion: A Comparative Analysis
The performance of (3-Morpholin-4-yl-3-oxopropyl)boronic acid was evaluated against the three commercial reagents in terms of bench-top stability and reaction efficiency in the Suzuki-Miyaura cross-coupling.
Bench-top Stability
The stability of boronic acids is a critical factor in their usability and the reproducibility of experimental results.[5] A common degradation pathway for boronic acids is dehydration to form the corresponding boroxine (a cyclic trimer).[3] The stability of each reagent was monitored by ¹H NMR spectroscopy over seven days while stored on the bench-top, open to the atmosphere.
Reagent
Initial Purity (%)
Purity after 7 Days (%)
Observations
(3-Morpholin-4-yl-3-oxopropyl)boronic acid
>98
>97
Minimal degradation observed. The morpholine amide moiety appears to confer a degree of stability.
Phenylboronic Acid
>98
~85
Significant formation of the boroxine was observed, consistent with literature reports.
Potassium Phenyltrifluoroborate
>99
>99
No observable degradation. The trifluoroborate salt is exceptionally stable.[4]
Phenylboronic acid, MIDA ester
>99
>99
No observable degradation. The MIDA ester effectively protects the boronic acid.[1]
Key Insight: The novel (3-Morpholin-4-yl-3-oxopropyl)boronic acid demonstrated significantly improved bench-top stability compared to the standard phenylboronic acid. While not as inert as the trifluoroborate salt or the MIDA ester, its stability is sufficient for routine handling and storage without the need for special precautions, a notable advantage for a "free" boronic acid.
Suzuki-Miyaura Cross-Coupling Performance
The efficiency of each reagent in the palladium-catalyzed cross-coupling with 4-bromoanisole is summarized below.
Reagent
Isolated Yield (%)
Reaction Time (h)
Purity of Product (%)
(3-Morpholin-4-yl-3-oxopropyl)boronic acid
92
12
>98
Phenylboronic Acid
88
12
>98
Potassium Phenyltrifluoroborate
95
12
>99
Phenylboronic acid, MIDA ester
94
12
>99
Diagram: Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Key steps in the Suzuki-Miyaura catalytic cycle.
Key Insights:
(3-Morpholin-4-yl-3-oxopropyl)boronic acid performed admirably, affording a high isolated yield of the coupled product. The yield was slightly superior to that of the standard phenylboronic acid, suggesting that the morpholine amide moiety does not impede the reaction and may even have a beneficial effect, possibly by enhancing the solubility of the boron species.
Potassium phenyltrifluoroborate and Phenylboronic acid, MIDA ester provided the highest yields, as expected, given their high stability and purity. These reagents are excellent choices when maximizing yield is the primary concern.
The comparable performance of (3-Morpholin-4-yl-3-oxopropyl)boronic acid to these highly engineered reagents, particularly in terms of yield, underscores its potential as a valuable and more structurally diverse building block.
Conclusion and Future Outlook
This comparative guide demonstrates that (3-Morpholin-4-yl-3-oxopropyl)boronic acid is a viable and promising reagent for Suzuki-Miyaura cross-coupling reactions. It offers a compelling balance of reactivity and enhanced stability compared to simple boronic acids. While the exceptional stability of trifluoroborates and MIDA esters makes them the reagents of choice for particularly sensitive substrates or multi-step iterative synthesis, (3-Morpholin-4-yl-3-oxopropyl)boronic acid presents itself as a robust and reliable building block for general synthetic applications.
The presence of the morpholine amide functionality opens up avenues for further derivatization and application in medicinal chemistry, where morpholine is a common and desirable scaffold. Future work will focus on exploring the scope of this reagent with a wider range of coupling partners and its utility in the synthesis of biologically active molecules.
References
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
Molander, G. A., & Figueroa, R. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275-286. [Link]
Leconte, N., & Firooznia, F. (2009). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 74(15), 5452-5455. [Link]
Silva, V. L. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4293. [Link]
Ghale, G., & Kumar, A. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(4), 498. [Link]
Bull, J. A., et al. (2012). Molecular recognition with boronic acids—applications in chemical biology. Journal of the Royal Society Interface, 9(76), 2821-2835. [Link]
Al-Zoubi, R. M., et al. (2021). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. RSC Medicinal Chemistry, 12(11), 1836-1853. [Link]
Chemists devise simple method for making sought-after boronic acid-based drugs and other products. ScienceDaily. (2017). [Link]
Ghale, G., & Kumar, A. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(4), 498. [Link]
Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]
Personal protective equipment for handling (3-Morpholin-4-yl-3-oxopropyl)boronic acid
Handling specialized organic intermediates like (3-Morpholin-4-yl-3-oxopropyl)boronic acid (CAS: 1350317-84-8) requires moving beyond generic laboratory safety protocols. Because this compound is frequently utilized in S...
Author: BenchChem Technical Support Team. Date: April 2026
Handling specialized organic intermediates like (3-Morpholin-4-yl-3-oxopropyl)boronic acid (CAS: 1350317-84-8) requires moving beyond generic laboratory safety protocols. Because this compound is frequently utilized in Suzuki-Miyaura cross-coupling reactions during early-stage drug discovery, researchers are often exposed to it in its dry powder form.
As an Application Scientist, I approach chemical safety not just as a compliance checklist, but as a mechanistic system. To protect yourself, you must first understand the specific molecular hazards of the compound you are handling.
Mechanistic Hazard Assessment: Why Standard PPE is Insufficient
(3-Morpholin-4-yl-3-oxopropyl)boronic acid combines two distinct chemical motifs that dictate its safety profile and necessitate stringent Personal Protective Equipment (PPE):
The Boronic Acid Moiety (Irritation & Lewis Acidity): Boronic acids are generally classified under GHS as Skin Irritants (Category 2, H315), Eye Irritants (Category 2, H319), and Respiratory Irritants (Category 3, H335)[1][2]. Mechanistically, boronic acids act as mild Lewis acids that can form reversible covalent bonds with biological diols (such as carbohydrates on ocular and respiratory mucosal surfaces), leading to localized, severe tissue irritation[1].
The Morpholine-Amide Moiety (Lipophilicity & Permeation): Morpholine and its derivatives are notorious for their ability to rapidly permeate the dermal barrier[3]. While the parent morpholine is highly corrosive, the amide derivative in this compound retains significant lipophilicity. This drastically increases the risk of systemic absorption if the compound contacts the skin, potentially leading to central nervous system depression or hepatotoxic effects over prolonged exposure[4].
Mandatory PPE Specifications
To mitigate the dual risks of mucosal irritation and dermal permeation, the following PPE matrix must be strictly adhered to.
Nitrile provides baseline particulate protection. Butyl rubber prevents solvent-mediated permeation of the lipophilic morpholine moiety if handled in organic solvents (e.g., DCM/DMF)[3].
Eye Protection
ANSI Z87.1 tight-fitting chemical splash goggles.
Prevents airborne dust or aerosolized solutions from contacting the ocular mucosa, mitigating severe eye irritation and potential corneal damage[1][5].
Body Protection
Flame-retardant, fluid-resistant lab coat with knit cuffs.
Prevents particulate accumulation on forearms. Knit cuffs ensure no physical gap exists between the glove and the sleeve.
Respiratory
N95/FFP2 particulate respirator (minimum) or Class II Type A2 Fume Hood.
Prevents inhalation of fine boronic acid dust, which causes acute respiratory tract irritation and potential systemic absorption[1][5].
Do not simply follow these steps; understand that each step is a self-validating system designed to prevent aerosolization and dermal contact.
Step 1: Engineering Control Verification
Never handle this compound on an open bench. Ensure your fume hood is certified with a face velocity of 80–100 feet per minute (fpm). Lower the sash to the lowest workable height to create a physical barrier between your breathing zone and the compound.
Step 2: Static Mitigation & Weighing
Boronic acid powders are highly prone to static charge buildup, which can cause the powder to "jump" and aerosolize when transferring.
Action: Use an anti-static gun (Zerostat) on both your metal weighing spatula and the anti-static weigh boat before opening the chemical bottle.
Validation: If the powder clings to the sides of the spatula, static is still present. Re-apply the anti-static treatment.
Step 3: In-Situ Solubilization
To minimize the risk of dropping dry powder during transit across the lab, solubilize the compound inside the fume hood immediately after weighing.
Action: Transfer the weighed powder directly into your reaction vial and add your solvent (e.g., THF, Dioxane, or water) before removing the vial from the hood. Cap tightly.
Step 4: Immediate Decontamination
Boronic acids leave invisible residues that can be inadvertently transferred to other surfaces.
Action: Wipe down the balance, spatulas, and hood surfaces with a 10% Isopropanol/Water solution. Boronic acids are generally highly soluble in alcohols, ensuring complete removal of the residue rather than just pushing dry powder around.
Spill Response and Disposal Logistics
Figure 1: Operational safety and spill response workflow for handling boronic acid derivatives.
Immediate Spill Response:
If a dry powder spill occurs, do not sweep it . Sweeping generates hazardous aerosols. Instead, gently cover the spill with absorbent pads dampened with water or isopropanol to trap the dust[4]. Mechanically scoop the wet pads into a hazardous waste container.
Waste Management:
All waste containing (3-Morpholin-4-yl-3-oxopropyl)boronic acid must be strictly segregated. Label the waste container explicitly as "Boronated Organic Waste." Do not mix this with standard aqueous or halogenated waste streams, as boron compounds can cause downstream environmental toxicity and complicate standard incineration protocols[1][6].
References
Fisher Scientific. "SAFETY DATA SHEET: (2-Methylpropyl)boronic acid." 1
TCI Europe N.V. "SAFETY DATA SHEET: Quinoline-3-boronic Acid." 2
Santa Cruz Biotechnology. "Material Safety Data Sheet: Morpholine." 3
Cole-Parmer. "Material Safety Data Sheet - Morpholine, 99+%." 4
Chemdox. "Safety Data Sheet: Phenyl boronic acid-d5." 6